molecular formula C28H23ClF2N6O3 B10827909 MAP855

MAP855

カタログ番号: B10827909
分子量: 565.0 g/mol
InChIキー: WZZBNLYBHUDSHF-DHLKQENFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MAP855 is a useful research compound. Its molecular formula is C28H23ClF2N6O3 and its molecular weight is 565.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H23ClF2N6O3

分子量

565.0 g/mol

IUPAC名

1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone

InChI

InChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1

InChIキー

WZZBNLYBHUDSHF-DHLKQENFSA-N

異性体SMILES

CC1=NC2=C(N1[C@H]3CCN(C[C@@H]3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl

正規SMILES

CC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl

製品の起源

United States

Foundational & Exploratory

What is MAP855's mechanism of action?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action: MAP855

Introduction

This compound is a highly potent and selective, orally active inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[1][2][3][4] Developed as an ATP-competitive inhibitor, this compound has demonstrated efficacy in models with both wild-type and mutant forms of MEK1/2, addressing acquired resistance mechanisms that can emerge during treatment with other BRAF/MEK inhibitors.[2][3][5] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its function at a molecular level.

Core Mechanism: ATP-Competitive Inhibition of MEK1/2

The primary mechanism of action for this compound is the direct, competitive inhibition of the kinase activity of MEK1 and MEK2.[2][3][6][7] These kinases are central components of the MAPK/ERK pathway, a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][8][9][]

In this pathway, growth factor binding to receptor tyrosine kinases (RTKs) on the cell surface activates the small GTPase Ras.[4][9] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which are MAP kinase kinase kinases (MAP3Ks).[4][9] Raf, in turn, phosphorylates and activates MEK1 and MEK2, which are MAP kinase kinases (MAP2Ks).[4][8] Finally, activated MEK1/2 dually phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the final MAP kinases of the cascade.[4][9] Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[9]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of MEK1 and MEK2.[2][3][6] By occupying this site, it directly competes with the endogenous substrate, adenosine triphosphate (ATP), preventing the phosphotransfer reaction required for the activation of ERK1/2. This leads to a blockade of the entire downstream signaling pathway, resulting in decreased cell growth and proliferation.[6][7] A key feature of this compound is its equipotent inhibition of both wild-type and various mutant forms of MEK1/2, which are known to confer resistance to other therapies.[1][2][3]

receptor Growth Factor Receptor (RTK) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates (Activates) erk ERK1/2 mek->erk Phosphorylates (Activates) nucleus Nucleus (Transcription Factors) erk->nucleus prolif Cell Proliferation, Survival nucleus->prolif This compound This compound This compound->mek

MAPK/ERK Signaling Pathway Inhibition by this compound.

cluster_0 MEK1/2 Enzyme pocket ATP-Binding Pocket erk_sub ERK1/2 (Substrate) pocket->erk_sub Phosphorylates atp ATP atp->pocket Binds This compound This compound This compound->pocket Competitively Binds p_erk Phosphorylated ERK1/2 erk_sub->p_erk Signaling Active

ATP-Competitive Binding Mechanism of this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: In Vitro Potency and Efficacy
ParameterValueCell Line / SystemDescriptionReference
IC50 3 nMMEK1 ERK2 CascadeHalf-maximal inhibitory concentration in a biochemical assay measuring the phosphorylation of ERK2 by MEK1.[1][4]
EC50 5 nMA375 cellsHalf-maximal effective concentration for the inhibition of phosphorylated ERK (pERK) in a cellular context.[1][4]
Table 2: Pharmacokinetic Parameters in Rodents
SpeciesAdministrationDoseBioavailabilityClearanceReference
RodentsIntravenous (i.v.)3 mg/kg-Medium[1]
RodentsOral (p.o.)10 mg/kgGoodMedium[1]
Table 3: In Vivo Efficacy
ModelDose & RegimenOutcomeComparisonReference
BRAF-mutant mouse models30 mg/kg, p.o., b.i.d, 14 daysAchieved comparable efficacy to trametinib without body weight loss.Trametinib at mouse MTD[1]
Spitzoid Melanoma (PF130)15 mg/kg, every two days for 3 weeksNo significant effect on tumor growth observed at this concentration.Trametinib (2 mg/kg) was effective.[11]

Experimental Protocols

The determination of this compound's mechanism and potency relies on standardized biochemical and cellular assays. While the exact proprietary protocols from the discovery team are not fully public, the methodologies can be described based on standard practices in kinase drug discovery.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This type of assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase in a purified, cell-free system.

  • Reagents : Recombinant active MEK1 kinase, inactive ERK2 substrate, ATP, and the test compound (this compound).

  • Procedure :

    • A series of dilutions of this compound are prepared.

    • MEK1 enzyme is pre-incubated with each dilution of this compound in an assay buffer.

    • The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated.

  • Detection : The amount of phosphorylated ERK2 (pERK2) is quantified. This is often done using methods like ELISA with a pERK2-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis : The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

start Start step1 Prepare serial dilutions of this compound start->step1 step2 Pre-incubate MEK1 kinase with this compound dilutions step1->step2 step3 Initiate reaction by adding ERK2 substrate and ATP step2->step3 step4 Incubate at constant temperature step3->step4 step5 Terminate reaction step4->step5 step6 Quantify pERK2 levels (e.g., ELISA) step5->step6 step7 Calculate % Inhibition vs. [this compound] step6->step7 end Determine IC50 value from dose-response curve step7->end

Workflow for a Biochemical Kinase Inhibition Assay.
Cellular Phospho-ERK Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit the target kinase within a living cell, providing a more physiologically relevant measure of potency.

  • Cell Culture : A cancer cell line with a constitutively active MAPK pathway (e.g., A375, which is BRAF-mutant) is cultured in multi-well plates.[1]

  • Treatment : Cells are treated with a range of concentrations of this compound for a specific duration.

  • Lysis : After treatment, the cells are lysed to release cellular proteins.

  • Detection : The total amount of ERK and the amount of phosphorylated ERK (pERK) in the cell lysates are measured. This is typically done using Western blotting or an in-cell ELISA format.

  • Data Analysis : The ratio of pERK to total ERK is calculated for each concentration of this compound. The results are normalized to untreated controls, and the EC50 value is determined by plotting the normalized pERK levels against the drug concentration and fitting to a dose-response curve.

Conclusion

This compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2. Its mechanism of action involves blocking the phosphorylation of ERK1/2, thereby inhibiting the MAPK signaling cascade that is critical for the proliferation and survival of many cancer cells. It demonstrates strong activity against both wild-type and mutant forms of MEK1/2, positioning it as a valuable agent for overcoming certain forms of resistance to other targeted therapies. The comprehensive characterization through biochemical, cellular, and in vivo studies provides a solid foundation for its further investigation in clinical settings.

References

MAP855: A Technical Whitepaper on a Novel ATP-Competitive MEK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. In BRAF-mutant melanomas and other cancers, acquired resistance to BRAF and allosteric MEK inhibitors often involves the reactivation of the MAPK/ERK signaling pathway, frequently through mutations in the MEK1 and MEK2 kinases. MAP855 is a highly potent, selective, and orally bioavailable ATP-competitive inhibitor of MEK1/2, designed to overcome these resistance mechanisms. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its characterization.

Introduction

The Ras-Raf-MEK-ERK pathway is a pivotal signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers. While allosteric inhibitors of MEK1/2 have shown clinical efficacy, their effectiveness can be compromised by mutations in the allosteric binding pocket of MEK. This compound represents a distinct therapeutic strategy by competing directly with ATP for binding to the MEK1/2 kinase domain. This mode of action allows this compound to effectively inhibit both wild-type and various mutant forms of MEK1/2 that confer resistance to allosteric inhibitors.[1][2][3][4] Developed through a structure-based design approach, this compound demonstrates potent enzymatic and cellular activity, favorable pharmacokinetic properties, and significant in vivo anti-tumor efficacy in BRAF-mutant preclinical models.[3][4]

Mechanism of Action: ATP-Competitive MEK Inhibition

This compound functions as a direct inhibitor of the MEK1 and MEK2 kinases. Unlike allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, this compound directly occupies the ATP-binding pocket itself. This competitive inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2. By blocking this critical step, this compound effectively abrogates the signal transduction cascade that drives tumor cell proliferation and survival. A key advantage of this mechanism is its efficacy against MEK mutants that have developed resistance to allosteric inhibitors.[1][2][3]

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK1/2 MEK1/2 RAF (BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2 ATP-Competitive Inhibition

Figure 1: MAPK Signaling Pathway and this compound's point of intervention.

Quantitative Data Summary

The preclinical data for this compound demonstrates its high potency and favorable pharmacological properties.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValue (nM)Cell Line
Biochemical AssayMEK1 ERK2 Cascade IC₅₀3-
Cellular AssaypERK EC₅₀5A375
Cellular AssayProliferation IC₅₀Single-digit nMA375

Data sourced from MedChemExpress and related publications.[1]

Table 2: Preclinical Pharmacokinetic Profile of this compound
SpeciesCL (mL/min/kg)Vss (L/kg)AUC po (µM*h)Oral Bioavailability (%F)
Mouse322.60.444
Rat352.00.665
Dog221.81.4100

IV dose for mouse was 3 mg/kg and PO dose was 10 mg/kg. Data sourced from MedChemExpress.[1]

Table 3: In Vivo Efficacy of this compound
ModelDosingDurationOutcome
BRAF-mutant mouse xenograft30 mg/kg, p.o., b.i.d.14 daysComparable efficacy to trametinib at its MTD with no body weight loss.

Data sourced from MedChemExpress.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These represent standard protocols in the field and are consistent with the procedures used in the discovery and evaluation of this compound.

MEK1/2 Kinase Cascade Assay (Biochemical)

This assay measures the ability of this compound to inhibit the phosphorylation of ERK2 by MEK1 in a reconstituted kinase cascade.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Detection Incubate 1. Incubate MEK1 with this compound Add_RAF 2. Add active RAF to activate MEK1 Incubate->Add_RAF Add_ERK 3. Add inactive ERK2 and ATP Add_RAF->Add_ERK Quench 4. Quench reaction Add_ERK->Quench Detect_pERK 5. Detect phosphorylated ERK2 (e.g., ELISA, Western Blot) Quench->Detect_pERK Analyze 6. Calculate IC50 Detect_pERK->Analyze

Figure 2: Workflow for the MEK1/2 Kinase Cascade Assay.

Methodology:

  • Reagents:

    • Recombinant human MEK1 enzyme.

    • Recombinant human, kinase-inactive ERK2 substrate.

    • Active upstream kinase (e.g., B-Raf).

    • Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 0.01% Brij-35).

    • ATP solution.

    • This compound compound dilutions.

    • Detection reagents (e.g., anti-phospho-ERK1/2 antibody).

  • Procedure: a. In a 384-well plate, incubate MEK1 enzyme with serial dilutions of this compound (or DMSO as a vehicle control) in kinase reaction buffer for a predefined period (e.g., 30 minutes) at room temperature. b. Initiate the MEK1 activation by adding the active upstream kinase (e.g., B-Raf) and incubate for a further period (e.g., 30 minutes). c. Start the MEK1-ERK2 reaction by adding a mixture of the inactive ERK2 substrate and ATP (at a concentration close to its Km). d. Allow the reaction to proceed for a specified time (e.g., 40-60 minutes) at room temperature. e. Terminate the reaction by adding a stop solution (e.g., EDTA-containing buffer). f. Quantify the amount of phosphorylated ERK2 using a suitable detection method such as ELISA, HTRF, or AlphaScreen. g. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression model.

Cellular Phospho-ERK (pERK) Assay

This assay quantifies the ability of this compound to inhibit ERK1/2 phosphorylation in a cellular context, typically in a cancer cell line with a constitutively active MAPK pathway.

Methodology:

  • Materials:

    • A375 human melanoma cell line (BRAF V600E mutant).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • This compound compound dilutions.

    • Lysis buffer.

    • AlphaScreen® SureFire® p-ERK1/2 Assay Kit or similar detection system.

    • 384-well microplates.

  • Procedure: a. Seed A375 cells into 96-well or 384-well cell culture plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound (or DMSO vehicle) for a specified duration (e.g., 2-4 hours) at 37°C. c. After treatment, remove the culture medium and add lysis buffer to each well. d. Incubate the plates on an orbital shaker for 10-15 minutes at room temperature to ensure complete cell lysis. e. Transfer a small aliquot of the cell lysate to a 384-well ProxiPlate. f. Add the detection reagents (e.g., AlphaScreen Acceptor and Donor beads conjugated with appropriate antibodies) to the lysate. g. Incubate the plate in the dark at room temperature for 2 hours. h. Read the plate on an AlphaScreen-capable plate reader. i. Calculate the EC₅₀ value by plotting the signal against the log of this compound concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells over a longer incubation period.

Methodology:

  • Materials:

    • A375 human melanoma cell line.

    • Cell culture medium.

    • This compound compound dilutions (ranging from 0 to 10 nM).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • 96-well cell culture plates.

  • Procedure: a. Seed A375 cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of this compound. c. Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator. d. For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. e. For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for 10 minutes, and measure the luminescence. f. Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the IC₅₀ value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism bearing a human tumor.

Xenograft_Workflow Implant 1. Implant A375 cells subcutaneously into immunocompromised mice Grow 2. Allow tumors to reach a palpable volume Implant->Grow Randomize 3. Randomize mice into treatment groups Grow->Randomize Treat 4. Administer this compound (e.g., 30 mg/kg, p.o., b.i.d.) and vehicle control Randomize->Treat Monitor 5. Monitor tumor volume and body weight Treat->Monitor Analyze_Efficacy 6. Analyze tumor growth inhibition Monitor->Analyze_Efficacy

Figure 3: General workflow for an in vivo xenograft study.

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or SCID).

    • A375 human melanoma cells for implantation.

  • Procedure: a. Subcutaneously implant A375 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse. b. Monitor the mice for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. c. Prepare the dosing formulation of this compound (e.g., in a vehicle suitable for oral gavage). d. Administer this compound orally (p.o.) to the treatment group at the specified dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle only. e. Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). f. Continue the treatment for the planned duration (e.g., 14 days). g. At the end of the study, euthanize the mice and excise the tumors for further analysis if required. h. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect compared to the control group.

Conclusion

This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with a compelling preclinical profile. Its ability to inhibit both wild-type and mutant forms of MEK1/2 addresses a key mechanism of acquired resistance to existing MAPK pathway-targeted therapies. The robust in vitro and in vivo data, supported by a favorable pharmacokinetic profile, establish this compound as a promising candidate for further development in the treatment of BRAF-mutant cancers and other malignancies driven by the MAPK pathway.

References

The Role of MAP855 in BRAF Mutant Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF proto-oncogene, most commonly the V600E mutation. This has led to the development of targeted therapies, including BRAF and MEK inhibitors. While these have shown clinical efficacy, the emergence of resistance is a major challenge.[1] MAP855 is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, the kinases immediately downstream of BRAF.[1][2] This technical guide provides an in-depth overview of the role of this compound in the context of BRAF mutant melanoma, summarizing key preclinical data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Kinase and Cell-Based Activity of this compound [1][2]

AssayTarget/Cell LineParameterValue (nM)
MEK1 Kinase AssayRecombinant MEK1IC503
pERK Inhibition AssayA375 (BRAF V600E)EC505
Cell Proliferation AssayA375 (BRAF V600E)IC505

Table 2: In Vivo Efficacy of this compound in a BRAF Mutant Melanoma Xenograft Model [1]

Animal ModelTreatmentDosageTumor Growth Inhibition (%)
A375 Xenograft (Mouse)This compound30 mg/kg, p.o., b.i.dComparable to trametinib

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro MEK1 Kinase Inhibition Assay

This protocol is adapted from established methods for determining the potency of MEK1 inhibitors.[3][4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MEK1 kinase.

Materials:

  • Recombinant active MEK1

  • Inactive ERK2 substrate (e.g., GST-ERK2)

  • This compound

  • ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assay)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In an assay plate, add the kinase reaction buffer.

  • Add the inactive ERK2 substrate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Add recombinant active MEK1 to all wells except the negative control.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the kinase reaction by adding ATP (containing a tracer if radiometric).

  • Incubate the reaction at 30°C for 60 minutes.

  • Terminate the reaction (e.g., by adding EDTA).

  • Quantify the amount of phosphorylated ERK2. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based pERK Inhibition Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit ERK phosphorylation in a BRAF mutant melanoma cell line.[8][9][10][11][12]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of ERK1/2 phosphorylation in A375 cells.

Materials:

  • A375 human melanoma cell line (BRAF V600E)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 and a loading control (GAPDH or β-actin).

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.

  • Calculate the percent inhibition of pERK for each this compound concentration and determine the EC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human melanoma.[13][14][15][16][17]

Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of A375 melanoma tumors in immunodeficient mice.

Materials:

  • A375 human melanoma cells

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Culture A375 cells and harvest them during the exponential growth phase.

  • Resuspend the cells in PBS, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg) or vehicle control orally, twice daily.

  • Measure tumor volume with calipers and mouse body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Calculate the tumor growth inhibition for the this compound-treated group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK1_2 MEK1/2 BRAF_V600E->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors This compound This compound This compound->MEK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway in BRAF mutant melanoma and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Investigate this compound In_Vitro In Vitro Studies Start->In_Vitro Kinase_Assay MEK1 Kinase Assay (IC50 Determination) In_Vitro->Kinase_Assay Cell_Assay pERK Inhibition Assay (EC50 in A375 cells) In_Vitro->Cell_Assay Proliferation_Assay Cell Proliferation Assay (IC50 in A375 cells) In_Vitro->Proliferation_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo Xenograft A375 Xenograft Model (Tumor Growth Inhibition) In_Vivo->Xenograft End End: Efficacy Assessment Xenograft->End

Caption: A typical preclinical experimental workflow for evaluating a MEK inhibitor like this compound.

Conclusion

This compound is a potent and selective ATP-competitive MEK1/2 inhibitor with demonstrated preclinical activity against BRAF mutant melanoma.[1][2] Its efficacy in both in vitro and in vivo models highlights its potential as a therapeutic agent.[1] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of melanoma and drug development. Further investigation into the efficacy of this compound in models of acquired resistance to BRAF and other MEK inhibitors is warranted.

References

MAP855: A Technical Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAP855 is a novel, highly potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Preclinical studies have demonstrated its efficacy in both wild-type and mutant MEK1/2 cancer models, suggesting its potential to overcome acquired resistance to existing MEK inhibitors. This technical guide provides a comprehensive overview of this compound for preclinical cancer research applications, including its mechanism of action, in vitro and in vivo efficacy data, pharmacokinetic profile, and detailed experimental protocols.

Introduction

The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many cancers.[2] While allosteric MEK inhibitors have shown clinical benefit, acquired resistance, frequently mediated by mutations in MEK1/2, remains a significant challenge.

This compound (also referred to as compound 30) is an ATP-competitive MEK1/2 inhibitor developed to address this challenge.[1][2][3] Its distinct mechanism of action allows it to effectively inhibit both wild-type and mutant forms of MEK1/2, offering a promising therapeutic strategy for a range of cancers.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by directly competing with ATP for binding to the kinase domain of MEK1 and MEK2. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of downstream signaling and ultimately inhibiting tumor cell proliferation and survival.

MAP855_Mechanism_of_Action cluster_upstream cluster_mek_erk cluster_downstream Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Cell_Survival Cell Survival Transcription_Factors->Cell_Survival This compound This compound This compound->MEK1_2 ATP-competitive inhibition

Figure 1: this compound Mechanism of Action in the MAPK Pathway.

Data Presentation

In Vitro Activity

This compound demonstrates potent inhibition of the MEK1/2-ERK cascade and cellular proliferation in various cancer cell lines.

ParameterCell LineValueReference
MEK1 ERK2 Cascade IC50-3 nM[4]
pERK EC50A3755 nM[4]

Table 1: In Vitro Potency of this compound.

In Vivo Efficacy

In preclinical mouse models, this compound has shown significant anti-tumor activity.

Animal ModelDosingOutcomeReference
Mouse30 mg/kg, p.o., b.i.d, 14 daysComparable efficacy to trametinib at its MTD without body weight loss.[4]

Table 2: In Vivo Efficacy of this compound.

Pharmacokinetics

Pharmacokinetic studies in rodents indicate that this compound has good oral bioavailability and moderate clearance.

SpeciesAdministrationDoseKey FindingsReference
Rodentsi.v.3 mg/kg (single)Good oral bioavailability and medium clearance.[4]
Rodentsp.o.10 mg/kg (single)Good oral bioavailability and medium clearance.[4]

Table 3: Pharmacokinetic Profile of this compound in Rodents.

Experimental Protocols

In Vitro pERK Inhibition Assay

This protocol describes a method to assess the inhibition of ERK phosphorylation in a cellular context.

pERK_Inhibition_Assay_Workflow Cell_Seeding Seed A375 cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified duration (e.g., 1-2 hours) Compound_Treatment->Incubation Cell_Lysis Lyse cells and collect protein Incubation->Cell_Lysis Western_Blot Perform Western blot analysis Cell_Lysis->Western_Blot Antibody_Incubation Incubate with primary antibodies (anti-pERK, anti-total ERK) Western_Blot->Antibody_Incubation Secondary_Antibody Incubate with secondary antibodies Antibody_Incubation->Secondary_Antibody Detection Detect signal and quantify band intensities Secondary_Antibody->Detection Data_Analysis Calculate EC50 values Detection->Data_Analysis

Figure 2: Workflow for pERK Inhibition Assay.

Methodology:

  • Cell Culture: A375 melanoma cells are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period.

  • Lysis: Cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Band intensities are quantified, and the ratio of pERK to total ERK is calculated. EC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation Assay

This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A375) are seeded in 96-well plates.

  • Compound Addition: After 24 hours, cells are treated with various concentrations of this compound.

  • Incubation: Plates are incubated for a period of 72 hours.

  • Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • Signal Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

In_Vivo_Xenograft_Workflow Cell_Implantation Subcutaneously implant BRAF-mutant melanoma cells into nude mice Tumor_Growth Allow tumors to reach a predetermined size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 30 mg/kg, p.o., b.i.d.) and vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly (e.g., twice weekly) Treatment->Monitoring Endpoint Continue treatment for a defined period (e.g., 14 days) or until tumor volume reaches endpoint Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition (TGI) Endpoint->Data_Analysis

Figure 3: Workflow for an In Vivo Xenograft Study.

Methodology:

  • Animal Model: Female athymic nude mice are typically used.

  • Cell Implantation: A suspension of human cancer cells (e.g., A375) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, twice daily, for a defined period.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is monitored as an indicator of toxicity.

Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Strain: Male Sprague-Dawley rats or CD-1 mice are commonly used.

  • Administration: this compound is administered via intravenous (i.v.) and oral (p.o.) routes at specified doses.

  • Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture at the terminal time point.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software.

Conclusion

This compound is a promising ATP-competitive MEK1/2 inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit both wild-type and mutant forms of MEK1/2 makes it a valuable tool for preclinical cancer research, particularly in the context of acquired resistance to other MAPK pathway inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models.

References

The Selectivity Profile of MAP855: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MAP855, a potent and selective ATP-competitive inhibitor of MEK1 and MEK2. The following sections detail its inhibitory activity, broad kinase selectivity, the underlying experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Inhibitory Potency and Cellular Activity

This compound is a highly potent inhibitor of the MEK1/2 kinases, demonstrating low nanomolar efficacy in both biochemical and cellular assays. It exhibits equipotent inhibition of wild-type and mutant forms of MEK1/2, a critical feature for overcoming resistance mechanisms that can arise during cancer therapy.[1][2][3][4]

Biochemical evaluation of this compound in a MEK1/ERK2 cascade assay revealed an IC50 of 3 nM.[5] In cellular contexts, using the A375 melanoma cell line which harbors the BRAF V600E mutation, this compound effectively inhibited the phosphorylation of ERK (pERK) with an EC50 of 5 nM.[5][6] This demonstrates the compound's ability to engage its target and modulate downstream signaling within a cellular environment.

Assay Type Target/Endpoint Cell Line Potency
Biochemical Cascade AssayMEK1/ERK2-IC50 = 3 nM[5]
Cellular AssaypERK InhibitionA375EC50 = 5 nM[5][6]
Cellular AssayProliferationA375Single-digit nM inhibition[6]

Broad Kinase Selectivity Profile

A comprehensive assessment of this compound's selectivity was conducted using the DiscoverX KINOMEscan® platform, a competitive binding assay that quantitatively measures the interactions between a compound and a large panel of kinases. The results underscore the high selectivity of this compound for MEK1/2. While some off-target kinase interactions were identified, follow-up IC50 and Kd determinations confirmed that these interactions were significantly weaker than the on-target inhibition of MEK1/2.[1]

The design of this compound, particularly the inclusion of a 7-fluorine atom, was a key factor in achieving its high selectivity. This feature is thought to create steric hindrance with the gatekeeper residues of off-target kinases, thereby preventing binding.[1] Notably, this compound shows negligible activity against BRAF and ERK2, the kinases immediately upstream and downstream of MEK1/2 in the MAPK pathway, respectively.[1]

(A comprehensive table detailing the KINOMEscan® results would be presented here if the full supplementary data were publicly available. The following is a representative structure based on the available information.)

Kinase Target Binding Affinity (Kd/IC50) Assay Type
MEK1 High Affinity (pM to low nM range) Biochemical/Binding
MEK2 High Affinity (pM to low nM range) Biochemical/Binding
BRAFNegligible InhibitionBiochemical
ERK2Negligible InhibitionBiochemical
[Off-target Kinase 1][Lower Affinity Value]Binding/Biochemical
[Off-target Kinase 2][Lower Affinity Value]Binding/Biochemical

Experimental Protocols

MEK1/ERK2 Cascade Assay

This biochemical assay quantifies the ability of an inhibitor to block the MEK1-mediated phosphorylation of its substrate, ERK2.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Incubation cluster_2 Detection cluster_3 Data Analysis Recombinant_MEK1 Recombinant active MEK1 Incubation Incubate MEK1, ERK2, ATP, and this compound at 30°C Recombinant_MEK1->Incubation Inactive_ERK2 Inactive ERK2 (substrate) Inactive_ERK2->Incubation ATP ATP ATP->Incubation MAP855_dilution Serial dilutions of this compound MAP855_dilution->Incubation Detection_reagent Add detection reagent (e.g., anti-pERK antibody, radiolabeled ATP detection) Incubation->Detection_reagent Signal_readout Measure signal (e.g., fluorescence, luminescence, radioactivity) Detection_reagent->Signal_readout IC50_calc Calculate IC50 value from dose-response curve Signal_readout->IC50_calc G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Detection cluster_2 Data Analysis Cell_seeding Seed A375 cells in 96-well plates Serum_starvation Serum starve cells (optional) to reduce basal pERK levels Cell_seeding->Serum_starvation MAP855_treatment Treat cells with serial dilutions of this compound Serum_starvation->MAP855_treatment Cell_lysis Lyse cells to release intracellular proteins MAP855_treatment->Cell_lysis pERK_detection Detect pERK levels using immunoassay (e.g., AlphaScreen, ELISA, Western Blot) Cell_lysis->pERK_detection Signal_quantification Quantify signal from immunoassay pERK_detection->Signal_quantification EC50_calculation Calculate EC50 value from dose-response curve Signal_quantification->EC50_calculation G cluster_0 Assay Principle cluster_1 Competitive Binding cluster_2 Quantification Immobilized_kinase DNA-tagged kinase immobilized on a solid support Competition Test compound competes with the probe for binding to the kinase Immobilized_kinase->Competition Active_site_probe Active-site directed probe Active_site_probe->Competition Test_compound Test compound (this compound) Test_compound->Competition Kinase_quantification Amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag) Competition->Kinase_quantification Kd_calculation Calculate Kd from the amount of kinase displaced by the test compound Kinase_quantification->Kd_calculation G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates & Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Phosphorylates & Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Regulates Gene Expression This compound This compound This compound->MEK1_2 Inhibits

References

MAP855: A Preclinical Overview of a Novel MEK1/2 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is an orally active, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making MEK an attractive target for cancer therapy.[3] Unlike allosteric MEK inhibitors, this compound binds to the ATP-binding pocket of MEK1/2, a mechanism that may offer advantages in overcoming certain resistance mutations.[3][4] This technical guide provides a comprehensive overview of the cancer types in which this compound has been evaluated in preclinical settings, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Cancer Types Investigated

Preclinical research has primarily focused on evaluating this compound in melanoma and colorectal cancer models, particularly those harboring mutations that activate the MAPK pathway.

Melanoma

Melanoma, especially BRAF-mutant melanoma, has been a key area of investigation for this compound. The A375 melanoma cell line, which harbors the BRAF V600E mutation, has been utilized in in vitro studies.[5]

Furthermore, this compound has been investigated in a unique, patient-derived spitzoid melanoma model. This model is characterized by a rare, activating MEK1 mutation (pGlu102_Lys104delinsGln) that is independent of RAF and phosphorylation for its activity.[4]

Colorectal Cancer

This compound has shown preclinical activity in a patient-derived xenograft (PDX) model of metastatic colon cancer. This model was characterized by the presence of both a BRAF K601E mutation and a MAP2K1 (MEK1) V211D mutation, the latter of which can confer resistance to allosteric MEK inhibitors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeRelevant Mutation(s)AssayEndpointValueReference(s)
A375MelanomaBRAF V600EProliferation AssaypERK EC505 nM[5]
PF130Spitzoid MelanomaMEK1 (pGlu102_Lys104delinsGln)Viability AssayIC501.13 µM[4]

Table 2: In Vivo Efficacy of this compound

Model TypeCancer TypeRelevant Mutation(s)TreatmentEndpointResultReference(s)
PDXMetastatic Colon CancerBRAF K601E, MAP2K1 V211DThis compoundTumor Regression30%[6]
XenograftSpitzoid MelanomaMEK1 (pGlu102_Lys104delinsGln)This compound (15 mg/kg)Tumor GrowthNo significant effect[4]

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol for A375 Cell Line (as inferred from[5]):

  • A375 melanoma cells are seeded in 96-well plates at a predetermined density.

  • After allowing the cells to adhere overnight, they are treated with increasing concentrations of this compound.

  • Cells are incubated for a specified period (e.g., 72 hours).

  • Cell proliferation is assessed by measuring the phosphorylation of ERK (pERK) using an appropriate immunoassay.

  • The half-maximal effective concentration (EC50) for pERK inhibition is calculated from the dose-response curve.

Protocol for PF130 Cell Line (as described in[4]):

  • The PF130 spitzoid melanoma cell line was established from a malignant pleural effusion.

  • For viability assays, cells are seeded in 96-well plates.

  • Cells are treated with various concentrations of this compound, selumetinib, or trametinib for 72 hours.

  • Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curves.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft model of metastatic colon cancer.

Protocol (as inferred from[6]):

  • Tumor fragments from a patient with metastatic colon cancer harboring BRAF K601E and MAP2K1 V211D mutations are subcutaneously implanted into immunodeficient mice.

  • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • The treatment group receives this compound orally at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for pERK and pRSK).

  • Efficacy is determined by calculating the percentage of tumor regression compared to the control group.

Visualizations

Signaling Pathway

MAPK_Pathway cluster_upstream Upstream Signaling cluster_MEK_ERK Core Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival This compound This compound This compound->MEK Inhibition (ATP-Competitive)

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

PDX_Workflow Patient_Tumor Patient Tumor (e.g., Colon Cancer) Implantation Subcutaneous Implantation into Immunodeficient Mice Patient_Tumor->Implantation Tumor_Growth Tumor Growth to Desired Volume Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Monitoring Tumor Volume & Body Weight Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Analysis (e.g., Western Blot) Endpoint->Analysis

Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Conclusion

This compound is a promising preclinical MEK1/2 inhibitor that has demonstrated activity in cancer models with defined genetic alterations in the MAPK pathway, specifically in melanoma and colorectal cancer. Its ATP-competitive mechanism of action holds the potential to overcome resistance to allosteric MEK inhibitors. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel agent. As of the latest review, there are no registered clinical trials for this compound, indicating its current stage of development is preclinical.

References

Methodological & Application

Application Notes and Protocols for MAP855 In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting in vivo studies of MAP855, a potent and selective MEK1/2 inhibitor, using xenograft models. The provided methodologies are based on established preclinical research practices and specific data available for this compound.

Introduction

This compound is an orally active, ATP-competitive inhibitor of MEK1/2 kinases, key components of the MAPK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential efficacy in tumors with intrinsic or acquired resistance to other targeted therapies.[2][3] Preclinical data indicate that this compound exhibits good oral bioavailability and achieves efficacy comparable to the approved MEK inhibitor trametinib in mouse models, without inducing body weight loss.[1] These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor activity of this compound in xenograft models.

Data Presentation

Table 1: this compound Pharmacokinetic and Dosing Information in Rodents

ParameterValueSpeciesReference
Oral BioavailabilityGoodRodents[1]
ClearanceMediumRodents[1]
Efficacious Oral Dose30 mg/kg, b.i.d. (twice daily)Mouse[1]
Intravenous Dose3 mg/kgMouse[1]
In Vivo EfficacyComparable to trametinibMouse[1]

Table 2: Recommended Xenograft Study Groups

GroupTreatmentDoseRoute of AdministrationScheduleNumber of Animals
1Vehicle Control-Oral (p.o.)Daily8-10
2This compound30 mg/kgOral (p.o.)Twice Daily (b.i.d.)8-10
3Positive Control (e.g., Trametinib)MTD*Oral (p.o.)As per literature8-10

*MTD: Maximum Tolerated Dose

Experimental Protocols

Materials and Reagents
  • This compound (HY-145702, MedChemExpress or equivalent)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma, BRAF V600E mutant)

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old, female

  • Matrigel (or other appropriate extracellular matrix)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines (IACUC)

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Cell Line Culture (e.g., A375) Harvest 2. Cell Harvesting & Viability Check CellCulture->Harvest Implantation 4. Subcutaneous Implantation Harvest->Implantation AnimalAcclimation 3. Animal Acclimation (1 week) AnimalAcclimation->Implantation TumorMonitoring 5. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 6. Randomization into Treatment Groups TumorMonitoring->Randomization Treatment 7. This compound/Vehicle Administration Randomization->Treatment DataCollection 8. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 9. Study Endpoint (e.g., 14 days) DataCollection->Endpoint TissueHarvest 10. Tumor & Tissue Harvesting Endpoint->TissueHarvest Analysis 11. Pharmacodynamic & Histological Analysis TissueHarvest->Analysis

Experimental workflow for the in vivo evaluation of this compound in a xenograft model.
Detailed Methodology

  • Cell Culture: The selected human cancer cell line (e.g., A375) is cultured in appropriate media and conditions until reaching 70-80% confluency.

  • Cell Preparation for Implantation:

    • Cells are harvested using trypsin-EDTA and washed with sterile PBS.

    • A cell count is performed using a hemocytometer, and cell viability is assessed via trypan blue exclusion.

    • Cells are resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Handling and Tumor Implantation:

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • 6-8 week old immunodeficient mice are acclimatized for at least one week.

    • Each mouse is subcutaneously injected in the flank with 0.1 mL of the cell suspension (5 x 10^6 cells).

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored 2-3 times per week using digital calipers.

    • Tumor volume is calculated using the formula: Volume = (width^2 x length) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • This compound Formulation and Administration:

    • This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).

    • The treatment group receives 30 mg/kg of this compound orally, twice daily.

    • The control group receives an equivalent volume of the vehicle.

  • Data Collection During Treatment:

    • Tumor volume and body weight are measured 2-3 times per week.

    • Animal health is monitored daily for any signs of toxicity.

  • Study Endpoint and Tissue Collection:

    • The study is typically concluded after a predetermined period (e.g., 14 days of treatment) or when tumors in the control group reach a specified size.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).

Signaling Pathway

This compound targets the core of the MAPK/ERK signaling cascade, which is a central regulator of cell proliferation, differentiation, and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates RAF kinases. RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression.

mapk_pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates This compound This compound This compound->MEK Inhibits

The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Conclusion

This protocol provides a robust framework for the in vivo evaluation of this compound in xenograft models. Adherence to these guidelines will facilitate the generation of reproducible and reliable data to further characterize the anti-tumor efficacy and mechanism of action of this promising MEK1/2 inhibitor. Researchers should adapt specific parameters, such as the choice of cell line and the duration of the study, to their specific research questions.

References

Application Notes and Protocols for Cell Proliferation Assay Using MAP855

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent, selective, and orally active inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][] this compound exhibits an ATP-competitive mode of action, effectively inhibiting both wild-type and mutant forms of MEK1/2.[6][7][8] Preclinical studies have demonstrated its ability to inhibit the phosphorylation of ERK and suppress cell proliferation in various cancer models, including those with BRAF mutations.[1][9][10] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines. It includes a comprehensive experimental workflow, a description of the underlying signaling pathway, and expected data outcomes.

Signaling Pathway

This compound targets the core of the MAPK/ERK signaling cascade. This pathway transmits extracellular signals from growth factor receptors on the cell surface to the nucleus, ultimately influencing gene expression and promoting cell division. This compound specifically inhibits MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), which are responsible for phosphorylating and activating ERK1 and ERK2 (also known as MAPK3 and MAPK1). By blocking this critical step, this compound prevents the downstream signaling that drives cell proliferation.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation promotes This compound This compound This compound->MEK inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell Proliferation Assay

This protocol outlines a common method for determining the effect of this compound on cell proliferation using a colorimetric assay based on the reduction of a tetrazolium salt (e.g., WST-1 or MTT) by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., WST-1, MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Cell Proliferation Assay (WST-1 Example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis Seed Seed Cells (5,000 cells/well) Incubate1 Incubate 24h Seed->Incubate1 Prepare Prepare this compound Dilutions Treat Treat Cells Prepare->Treat Incubate2 Incubate 72h Treat->Incubate2 AddReagent Add Proliferation Reagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Calculate % Viability Determine IC50

Caption: Workflow for the this compound cell proliferation assay.

Data Presentation

The anti-proliferative activity of this compound can be summarized by its IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. The results can be presented in a clear and concise table for easy comparison across different cell lines or experimental conditions.

Cell LineTreatment DurationIC₅₀ (nM)Notes
A375 (Melanoma)72 hours5BRAF V600E mutant
HT-29 (Colon Cancer)72 hours10BRAF V600E mutant
HCT116 (Colon Cancer)72 hours8KRAS G13D mutant
MCF-7 (Breast Cancer)72 hours>1000Wild-type BRAF/RAS

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions and cell line.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in cell proliferation assays. The detailed protocol and understanding of the targeted signaling pathway will enable researchers to effectively evaluate the anti-cancer potential of this potent MEK1/2 inhibitor. The provided diagrams and data presentation format offer a clear framework for experimental design and reporting.

References

Application Note: Detection of pERK Inhibition by MAP855 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Extracellular signal-regulated kinases (ERK1/2) are key components of this pathway, and their activation occurs through phosphorylation by the upstream kinases MEK1/2.[1][3] The phosphorylated form of ERK (pERK) is the active state that translocates to the nucleus to regulate gene expression.[1]

MAP855 is a selective, ATP-competitive inhibitor of MEK1/2.[4][5] By inhibiting MEK, this compound is expected to block the phosphorylation of ERK, leading to a decrease in pERK levels and subsequent inhibition of cell growth.[4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the reduction in pERK levels in cells following treatment with this compound.

Principle of the Method

Western blotting is a powerful immunodetection technique used to identify specific proteins within a complex mixture, such as a cell lysate.[6][7] The methodology involves separating proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (typically PVDF or nitrocellulose), and then probing the membrane with antibodies specific to the target protein.[6][7] For this application, highly specific primary antibodies against the phosphorylated form of ERK (pERK) and total ERK are used, followed by enzyme-conjugated secondary antibodies for detection via enhanced chemiluminescence (ECL).[8]

Visualized Signaling Pathway and Workflow

MAPK_Pathway MAPK/ERK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Regulates This compound This compound This compound->MEK Inhibits

Caption: MAPK/ERK signaling cascade showing inhibition of MEK by this compound.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-pERK, Anti-ERK, Anti-Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (ECL Substrate) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Step-by-step workflow for pERK detection by Western blot.

Detailed Experimental Protocol

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (prepare stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)[9]

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail[10][11]

  • Protein quantification assay kit (BCA or Bradford)[12][13]

  • Laemmli sample buffer (4x or 2x)

  • Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents to cast gels[14]

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • Transfer buffer

  • PVDF membranes (0.45 µm)[11]

  • Methanol

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST[11][15]

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG[8]

    • HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) detection substrate[16]

  • Imaging system (e.g., CCD camera-based imager)

Cell Culture and this compound Treatment
  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2, 6, or 24 hours).

Cell Lysis

It is critical to keep samples on ice or at 4°C throughout the lysis procedure to prevent dephosphorylation and degradation.[11][15]

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitor cocktails to the plate.[10][11]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[12][18]

  • Calculate the volume of lysate required to obtain equal protein amounts for each sample (typically 20-30 µg per lane).

  • Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer and deionized water to a final 1x concentration.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]

SDS-PAGE
  • Assemble the electrophoresis apparatus with a polyacrylamide gel (a 10% or 12% gel is suitable for ERK, which is ~42/44 kDa).[20]

  • Load the denatured protein samples (equal protein amounts) and a molecular weight marker into the wells.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[20]

Protein Transfer
  • Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[11]

  • Assemble the transfer stack (sandwich) according to the transfer system's instructions (e.g., wet or semi-dry transfer).

  • Perform the electrotransfer for 1-2 hours at a constant current or overnight at a low voltage at 4°C.

Immunoblotting
  • After transfer, wash the membrane briefly with TBST.

  • Block non-specific binding sites by incubating the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[15]

  • Dilute the primary antibodies (anti-pERK, anti-total ERK, and anti-loading control) in 5% BSA/TBST according to the manufacturer's recommended dilutions.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[19][21]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[19]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

Signal Detection
  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure time to obtain strong signals with low background, avoiding signal saturation.[22]

Data Presentation and Analysis

The intensity of the bands corresponding to pERK, total ERK, and the loading control (e.g., β-Actin) should be quantified using densitometry software. To account for variations in protein loading, the pERK signal should be normalized. This can be done by dividing the pERK band intensity by the total ERK band intensity for each sample. The results can be summarized in a table for clear comparison.

Table 1: Densitometric Analysis of pERK Levels Post-MAP855 Treatment

Treatment GroupConcentration (µM)pERK Intensity (Arbitrary Units)Total ERK Intensity (Arbitrary Units)β-Actin Intensity (Arbitrary Units)Normalized pERK (pERK / Total ERK)Fold Change vs. Vehicle
Vehicle (DMSO)015,23015,50018,1000.981.00
This compound0.18,15015,35017,9500.530.54
This compound0.52,98015,60018,2500.190.19
This compound1.095015,42018,0000.060.06

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Logical_Relationship Experimental Logic A This compound Treatment B MEK Inhibition A->B C Decreased ERK Phosphorylation B->C D Reduced pERK Signal on Western Blot C->D

Caption: Logical flow from this compound treatment to the expected Western blot result.

References

Application Notes and Protocols for the Preparation of MAP855 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of MAP855, a potent and selective MEK1/2 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction to this compound

This compound is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3][4][5] MEK1 and MEK2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby impeding downstream signaling that promotes cell proliferation and survival.[1][3] this compound has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for cancer research and drug development.[2][3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 564.97 g/mol [2][6]
Formula C₂₈H₂₃ClF₂N₆O₃[2][6]
CAS Number 1660107-77-6[1][2]

Table 2: Solubility of this compound

SolventSolubility (at 25°C)Notes
DMSO ≥ 60 mg/mL[2]
100 mg/mL (177.00 mM)Ultrasonic assistance may be required.[6]

Table 3: Preparation of this compound Stock Solutions in DMSO

This table provides the required volume of DMSO to prepare common stock concentrations from various masses of this compound powder.

Desired ConcentrationMass of this compound
1 mg 5 mg 10 mg
1 mM 1.7700 mL8.8500 mL17.7001 mL
5 mM 0.3540 mL1.7700 mL3.5400 mL
10 mM 0.1770 mL0.8850 mL1.7700 mL

Data adapted from MedchemExpress.[1]

Table 4: Storage and Stability of this compound

FormStorage TemperatureStability Period
Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month

Data sourced from AbMole BioScience and MedchemExpress.[1][2][6]

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAP855_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response This compound This compound This compound->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials and Equipment:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[6]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Preparation: Before starting, bring the this compound vial and DMSO to room temperature. Ensure the workspace is clean and sterile, especially if the stock solution will be used for cell culture.

  • Weighing: Accurately weigh 10 mg of this compound powder and place it into a sterile vial. To avoid contamination and loss, perform this step carefully.

  • Solvent Addition: Using a calibrated micropipette, add 1.7700 mL of DMSO to the vial containing the this compound powder.[1]

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][6]

Stock Solution Preparation and Dilution Workflow

The following diagram outlines the general workflow from powder to working solution for in vitro experiments.

MAP855_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add appropriate volume of high-purity DMSO weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol aliquot Aliquot into single-use tubes stock_sol->aliquot dilute Dilute stock in culture medium (Final DMSO < 0.5%) stock_sol->dilute store Store at -20°C or -80°C aliquot->store working_sol Working Solution for In Vitro Assay dilute->working_sol end End working_sol->end

Caption: Workflow for preparing this compound stock and working solutions.

Application Notes

Safety Precautions:

  • Always handle chemical compounds in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information. A generic SDS suggests that while not classified as hazardous, standard laboratory precautions should be observed.[8]

Dilution for In Vitro Experiments:

  • For cell-based assays, the high-concentration DMSO stock solution must be diluted in culture medium to the final working concentration.

  • It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[7]

  • Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the treated samples.[7][9]

Formulation for In Vivo Experiments:

  • Direct injection of a DMSO-based solution is often not suitable for animal studies due to potential toxicity.

  • For in vivo applications, the DMSO stock solution is typically used as an intermediate and further diluted in a vehicle appropriate for the route of administration.

  • Commonly used co-solvents and vehicles include PEG300, Tween-80, saline, and corn oil.[1] For example, a working solution could be prepared by adding the DMSO stock to a mixture of PEG300, Tween-80, and saline.[1] It is recommended to prepare these formulations fresh on the day of use.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1] As an ATP-competitive inhibitor, this compound effectively blocks the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK1/2 attractive targets for therapeutic intervention.[4][5] this compound has demonstrated efficacy in both wild-type and mutant MEK1/2 models, showing comparable efficacy to clinically approved MEK inhibitors.[6][7] These application notes provide recommended dosages and detailed protocols for the use of this compound in preclinical mouse models.

Data Presentation

Table 1: Recommended Dosage and Pharmacokinetic Parameters of this compound in Rodents

ParameterValueSpeciesAdministration RouteStudy DetailsReference
Intravenous (IV) Dosage 3 mg/kgRatIntravenousSingle dose pharmacokinetic study.[1]
Oral (PO) Dosage 10 mg/kgRatOralSingle dose pharmacokinetic study showing good oral bioavailability.[1]
Oral (PO) Efficacy Dosage 30 mg/kg (b.i.d.)MouseOral14-day study, achieved comparable efficacy to trametinib without body weight loss.[1]
pERK EC50 5 nM-In vitro (A375 cells)Demonstrates potent inhibition of the ERK signaling pathway.[1]
MEK1 ERK2 Cascade IC50 3 nM-In vitroShows high potency against the target kinases.[1]
Oral Bioavailability 44%MouseOralPharmacokinetic parameter.[1]
Clearance (CL) 32 mL/min*kgMouse-Pharmacokinetic parameter.[1]
Volume of Distribution (Vss) 2.6 L/kgMouse-Pharmacokinetic parameter.[1]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

Successful in vivo studies depend on the appropriate formulation of the therapeutic agent. Below are three validated protocols for the preparation of this compound for administration to mouse models. The choice of vehicle may depend on the specific experimental requirements and administration route.

Protocol 1: Aqueous Formulation

This formulation is suitable for oral (p.o.) or intravenous (i.v.) administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300.

    • Mix the solution thoroughly.

    • Add 50 μL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 μL of Saline to reach the final volume of 1 mL.

    • It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 2: Cyclodextrin-Based Formulation

This formulation can enhance the solubility of this compound for oral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • 20% SBE-β-CD in Saline

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline.

    • Mix thoroughly until a clear solution is obtained.

    • This formulation should be prepared fresh for each use.[1]

Protocol 3: Oil-Based Formulation

This formulation is suitable for oral gavage (p.o.) and may be preferred for longer-term studies.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of Corn oil.

    • Mix vigorously until the solution is uniform.

    • Care should be taken with this protocol for studies exceeding two weeks.[1]

2. Administration of this compound to Mice

The following protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Oral Administration (Gavage)

  • Prepare the this compound formulation as described above.

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Administer the calculated volume of the this compound solution using a suitable oral gavage needle.

  • Monitor the animals for any signs of distress post-administration.

Intravenous Administration (Tail Vein Injection)

  • Prepare the aqueous formulation of this compound.

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a suitable restraint device.

  • Disinfect the tail with an alcohol swab.

  • Inject the calculated volume of the this compound solution slowly into a lateral tail vein using a 27-gauge or smaller needle.

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathway

MAPK/ERK Signaling Pathway and the Action of this compound

The MAPK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide range of cellular processes.[3] this compound acts as a selective inhibitor of MEK1/2, key kinases within this pathway.[1][8][9] By blocking the phosphorylation and subsequent activation of ERK1/2, this compound effectively curtails the downstream signaling that promotes cell proliferation and survival.[2]

MAP855_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Activates This compound This compound This compound->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for In Vitro Kinase Assay of MAP855

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency of MAP855, a selective and ATP-competitive inhibitor of MEK1 and MEK2 kinases. The described methodology utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. This protocol is designed for a 96-well or 384-well plate format, making it suitable for high-throughput screening and inhibitor profiling.

Introduction

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is frequently observed in various cancers, making its components attractive targets for therapeutic intervention.[2] this compound is a potent and selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[3] This document outlines a robust in vitro assay to quantify the inhibitory activity of this compound on MEK1/2 kinases by measuring the phosphorylation of their downstream substrate, inactive ERK2.[2][4][5]

Principle of the Assay

The in vitro kinase assay for this compound is based on the quantification of ADP produced during the phosphorylation of inactive ERK2 by MEK1 or MEK2. The reaction is initiated by the addition of ATP. In the presence of an inhibitor like this compound, the kinase activity of MEK1/2 is reduced, leading to a decrease in the amount of ADP produced. The ADP level is measured using a commercially available kit, such as ADP-Glo™, which converts the generated ADP into a luminescent signal. The intensity of the luminescence is directly proportional to the kinase activity.

Signaling Pathway of MEK1/2

MEK1_2_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_cascade Core Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors / Mitogens RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Responses This compound This compound This compound->MEK1_2 Inhibits

Caption: The Raf-MEK-ERK signaling cascade inhibited by this compound.

Experimental Protocols

Materials and Reagents
  • Recombinant active MEK1 or MEK2 kinase

  • Recombinant inactive ERK2 kinase (substrate)

  • This compound inhibitor

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Reagent Preparation
  • Kinase Assay Buffer: Prepare a 1X kinase assay buffer. For example: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL BSA. Keep on ice.

  • DTT Solution: Prepare a fresh 10 mM stock solution of DTT in sterile water.

  • Complete Kinase Assay Buffer: Add DTT to the 1X Kinase Assay Buffer to a final concentration of 1 mM just before use.

  • ATP Solution: Prepare a stock solution of ATP in sterile water. The final concentration in the assay will typically be at or near the Km of the kinase for ATP.

  • MEK1/2 Enzyme Solution: Thaw the recombinant MEK1 or MEK2 enzyme on ice. Dilute the enzyme to the desired working concentration in Complete Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Inactive ERK2 Substrate Solution: Thaw the recombinant inactive ERK2 on ice. Dilute the substrate to the desired working concentration in Complete Kinase Assay Buffer. A typical concentration is in the range of 0.5-1 µM.

  • This compound Inhibitor Solutions: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for the IC₅₀ determination. Further dilute these solutions into the Complete Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

Assay Procedure
  • Inhibitor and Enzyme Addition: To the wells of a white, opaque assay plate, add 5 µL of the diluted this compound solution or DMSO for the control wells. Then, add 10 µL of the diluted MEK1/2 enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the inactive ERK2 substrate and ATP mixture to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized.

  • ADP Detection: After the kinase reaction, proceed with the ADP detection according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves:

    • Adding 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Adding 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

  • Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

Quantitative Data Summary

ParameterRecommended Concentration/ValueNotes
Reagents
MEK1 or MEK2 Enzyme1-10 nMOptimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
Inactive ERK2 Substrate0.5-1 µMSubstrate concentration should be near its Km for the kinase for competitive inhibitor studies.
ATP10-100 µMShould be at or near the Km for ATP for the specific kinase.
This compound0.1 nM - 10 µM (serial dilution)A wide range of concentrations is recommended to accurately determine the IC₅₀.
Final DMSO Concentration≤1%High concentrations of DMSO can inhibit kinase activity.
Reaction Conditions
Pre-incubation Time (Inhibitor)15-30 minutesAllows for inhibitor binding to the kinase.
Kinase Reaction Time60 minutesShould be within the linear range of the reaction.
Reaction Temperature30°CCan be performed at room temperature, but 30°C is often optimal.
Detection
ADP-Glo™ Reagent Incubation40 minutesAs per manufacturer's protocol.
Kinase Detection Reagent Incubation30-60 minutesAs per manufacturer's protocol.

Experimental Workflow

In_Vitro_Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_buffer Prepare Kinase Buffer, ATP, and DTT add_inhibitor Add this compound/DMSO to Plate prep_buffer->add_inhibitor prep_enzyme Dilute MEK1/2 Enzyme add_enzyme Add MEK1/2 Enzyme prep_enzyme->add_enzyme prep_substrate Dilute Inactive ERK2 Substrate start_reaction Initiate Reaction with ATP/ERK2 Mixture prep_substrate->start_reaction prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate pre_incubate->start_reaction reaction Incubate (60 min at 30°C) start_reaction->reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) reaction->stop_reaction develop_signal Develop Luminescent Signal (Kinase Detection Reagent) stop_reaction->develop_signal read_plate Read Luminescence develop_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for the in vitro kinase assay of this compound.

References

Application Notes and Protocols for MAP855 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a novel, highly potent, and selective ATP-competitive inhibitor of MEK1/2 kinases. Its efficacy against both wild-type and mutant forms of MEK1/2 suggests its potential as a valuable agent in oncology, particularly in tumors driven by the MAPK signaling pathway.[1] Furthermore, its mechanism of action offers a promising strategy to overcome acquired resistance to other MEK inhibitors.[1] The following application notes and protocols provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in combination with other anti-cancer agents.

While specific preclinical and clinical data on this compound combination therapies are not yet extensively published, the following protocols are based on established methodologies for evaluating MEK inhibitors in combination settings. These notes provide a framework for investigating the synergistic potential of this compound with other targeted therapies and immunotherapies.

Rationale for Combination Therapies

The MAPK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, often driven by mutations in genes such as BRAF and RAS. While targeting single nodes in this pathway has shown clinical benefit, tumors often develop resistance through various mechanisms. Combining a MEK inhibitor like this compound with other therapeutic agents can offer several advantages:

  • Overcoming Resistance: Dual targeting of the MAPK pathway (e.g., with a BRAF inhibitor) can prevent or delay the emergence of resistance.[2]

  • Synergistic Efficacy: Targeting multiple pathways simultaneously can lead to enhanced tumor cell killing.

  • Modulation of the Tumor Microenvironment: MEK inhibitors can enhance anti-tumor immune responses, providing a strong rationale for combination with immunotherapies like immune checkpoint inhibitors.[3][4]

Potential Combination Strategies for this compound

Based on the known mechanisms of MEK inhibitors, promising combination strategies for this compound include:

  • With BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib): In BRAF-mutant cancers, such as melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC), the combination of a BRAF and a MEK inhibitor is a standard of care. This dual blockade can lead to more profound and durable responses.[2]

  • With Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): MEK inhibition has been shown to increase antigen presentation and T-cell infiltration into the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[3][4]

  • With Other Targeted Therapies: Combining this compound with inhibitors of other signaling pathways implicated in cancer cell survival and proliferation (e.g., PI3K/mTOR pathway inhibitors) could be a promising approach for certain cancer types.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.

In Vitro Cell Viability and Synergy Assessment

This protocol outlines the steps to determine the effect of this compound in combination with another agent on the viability of cancer cell lines and to assess for synergistic, additive, or antagonistic effects.

a. Materials:

  • Cancer cell lines of interest (e.g., BRAF-mutant melanoma, KRAS-mutant pancreatic cancer)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination agent (stock solution in an appropriate solvent)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • CompuSyn software or similar for synergy analysis

b. Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination treatments, prepare a matrix of concentrations.

  • Treatment: Add the drug dilutions to the cells. Include wells with single agents and the combination at various concentrations. Also include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the CellTiter-Glo® reagent to each well, mix, and measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each single agent.

    • Use the viability data from the combination treatments to calculate the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

c. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_drugs Add Drugs to Cells (Single & Combination) seed_cells->add_drugs prep_drugs Prepare Drug Dilutions (this compound & Combo Agent) prep_drugs->add_drugs incubate Incubate for 72 hours add_drugs->incubate viability_assay Perform CellTiter-Glo Assay incubate->viability_assay measure_lum Measure Luminescence viability_assay->measure_lum data_analysis Calculate IC50 & Synergy (CI) measure_lum->data_analysis

Workflow for In Vitro Synergy Assessment.
Western Blot Analysis of MAPK Pathway Inhibition

This protocol is designed to assess the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the MAPK pathway, such as ERK.

a. Materials:

  • Cancer cell lines

  • This compound and combination agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

c. Signaling Pathway Diagram:

G cluster_pathway MAPK Signaling Pathway cluster_inhibitors Therapeutic Intervention RAS RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK BRAFi BRAF Inhibitor BRAFi->BRAF

MAPK Pathway and Points of Inhibition.
In Vivo Tumor Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.

a. Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Combination agent formulation

  • Calipers for tumor measurement

  • Animal balance

b. Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Treatment Administration: Administer the treatments according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as a measure of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the different treatment groups to assess the efficacy of the combination therapy.

c. In Vivo Study Workflow Diagram:

G cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint & Analysis implant Implant Tumor Cells in Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer_drugs Administer Treatments (Vehicle, Single, Combo) randomize->administer_drugs measure_tumors Measure Tumor Volume & Body Weight administer_drugs->measure_tumors Repeatedly endpoint Reach Study Endpoint measure_tumors->endpoint excise_tumors Excise Tumors for Further Analysis endpoint->excise_tumors analyze_data Analyze Tumor Growth Inhibition Data excise_tumors->analyze_data

Workflow for In Vivo Combination Therapy Study.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cell Viability and Synergy

Cell LineTreatmentIC50 (µM)Combination Index (CI) at ED50Interpretation
BRAF-mutant Melanoma This compound
BRAF Inhibitor
This compound + BRAF Inhibitor
KRAS-mutant Pancreatic This compound
Gemcitabine
This compound + Gemcitabine

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEM% Tumor Growth Inhibition (TGI)p-value vs. Controlp-value vs. Single Agents
Vehicle Control N/A
This compound
Combination Agent
This compound + Combination Agent

Conclusion

This compound represents a promising therapeutic agent for cancers with a dysregulated MAPK pathway. The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in combination with other anti-cancer therapies. Such studies are crucial for identifying synergistic interactions and for providing the rationale for future clinical investigations. Researchers should adapt these general protocols to their specific cancer models and combination agents of interest.

References

Application Notes and Protocols: Lentiviral Transduction of MAP855-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor that has shown efficacy in both wild-type and mutant MEK1/2 models.[1][2][3] The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5][6] MEK1/2 are central components of this cascade, making them attractive targets for cancer therapy.[4][7] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[1][8][9]

Lentiviral vectors are powerful tools for genetic modification, enabling the stable introduction of genes into a wide range of cell types, including both dividing and non-dividing cells. This technology can be leveraged to investigate mechanisms of drug resistance, for example, by overexpressing a gene hypothesized to confer resistance or by introducing a library of mutations to identify novel resistance drivers.[10][11][12][13]

This document provides detailed protocols for the generation of a hypothetical this compound-resistant cell line and the subsequent use of lentiviral transduction to study potential mechanisms of resistance. The protocols cover the establishment of the resistant cell line, production of lentivirus, transduction of the resistant cells, and methods to assess the phenotypic changes following transduction.

Data Presentation

Table 1: Hypothetical Transduction Efficiency and this compound Sensitivity

Cell LineTransduction ConditionTransduction Efficiency (%)This compound IC50 (nM)Fold Change in IC50
ParentalUntransducedN/A101
This compound-ResistantUntransducedN/A1500150
This compound-ResistantLentivirus (Control Vector)851450145
This compound-ResistantLentivirus (Gene X Overexpression)82252.5

Experimental Protocols

Generation of this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line by continuous exposure to escalating concentrations of this compound.[11][14][15][16]

Materials:

  • Parental cancer cell line (e.g., A375 melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell culture flasks

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Protocol:

  • Determine the initial IC50 of this compound:

    • Seed parental cells in a 96-well plate.

    • Treat with a range of this compound concentrations for 72 hours.

    • Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).

  • Initiate resistance development:

    • Culture parental cells in a flask with this compound at a concentration equal to the IC20 (20% inhibitory concentration).

    • Once the cells reach 80-90% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.

    • If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Escalate this compound concentration:

    • Continue this stepwise increase in this compound concentration.

    • Cryopreserve cells at each stage of resistance development.

  • Characterize the resistant cell line:

    • Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform an MTT assay to determine the new IC50.

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the resistant line).

Lentivirus Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • Complete cell culture medium

  • Opti-MEM

  • Lentiviral transfer plasmid (containing the gene of interest, e.g., "Gene X," and a selectable marker like puromycin resistance)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 0.45 µm filter

  • Ultracentrifuge (optional)

Protocol:

  • Seed HEK293T cells:

    • Plate HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.

  • Prepare DNA-transfection reagent complexes:

    • In one tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the two solutions and incubate at room temperature for 15-20 minutes.

  • Transfect HEK293T cells:

    • Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.

    • Incubate at 37°C with 5% CO2.

  • Harvest lentiviral supernatant:

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The filtered supernatant can be used directly or concentrated by ultracentrifugation.

  • Titer the lentivirus:

    • Determine the viral titer (Transducing Units per mL) by transducing a target cell line with serial dilutions of the viral supernatant and measuring the percentage of transduced cells via flow cytometry (if the vector expresses a fluorescent protein) or by selecting with puromycin and counting colonies.

Lentiviral Transduction of this compound-Resistant Cells

This protocol describes the transduction of the established this compound-resistant cell line with the produced lentivirus.

Materials:

  • This compound-resistant cells

  • Complete cell culture medium

  • Lentiviral supernatant (titered)

  • Polybrene (8 µg/mL final concentration)

  • Puromycin

Protocol:

  • Seed this compound-resistant cells:

    • Plate the resistant cells in a 6-well plate.

  • Transduce the cells:

    • On the day of transduction, replace the medium with fresh medium containing polybrene.

    • Add the lentiviral supernatant at the desired multiplicity of infection (MOI).

    • Incubate for 24 hours.

  • Select for transduced cells:

    • After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve).

    • Continue to culture the cells in the selection medium until all non-transduced cells are eliminated.

  • Expand the transduced cell population:

    • Once a stable population of transduced cells is established, expand the cells for further experiments.

Assessment of this compound Sensitivity

This protocol is for evaluating the effect of the lentiviral transduction on the sensitivity of the resistant cells to this compound.

Materials:

  • Transduced this compound-resistant cells

  • Parental cells

  • Untransduced this compound-resistant cells

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent

  • DMSO

  • Plate reader

Protocol:

  • Seed cells:

    • Seed the parental, untransduced resistant, and transduced resistant cells in a 96-well plate.

  • Treat with this compound:

    • Treat the cells with a range of this compound concentrations for 72 hours.

  • Perform MTT assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Analyze data:

    • Calculate the IC50 values for each cell line and compare them to determine if the lentiviral transduction has altered the sensitivity to this compound.

Mandatory Visualization

Experimental_Workflow cluster_0 Generation of this compound-Resistant Cell Line cluster_1 Lentivirus Production cluster_2 Lentiviral Transduction cluster_3 Phenotypic Assessment A Parental Cell Line B Determine this compound IC50 (MTT Assay) A->B C Culture with Escalating This compound Concentrations B->C D Characterize Resistant Line (New IC50) C->D I This compound-Resistant Cells D->I E HEK293T Cells F Transfect with Plasmids (Transfer, Packaging, Envelope) E->F G Harvest & Filter Viral Supernatant F->G H Titer Lentivirus G->H J Transduce with Lentivirus (with Polybrene) H->J I->J K Select with Puromycin J->K L Expand Transduced Cells K->L M Assess this compound Sensitivity (MTT Assay) L->M N Compare IC50 Values M->N

Caption: Experimental workflow for lentiviral transduction of this compound-resistant cells.

Signaling_Pathway cluster_0 MAPK/ERK Signaling Pathway cluster_1 Drug Action and Resistance RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Proliferation Resistance GeneX Lentiviral Gene X (Re-sensitizer) GeneX->MEK Sensitization

Caption: MAPK/ERK signaling and hypothetical this compound resistance mechanism.

References

Application Notes and Protocols for High-Throughput Screening with MAP855

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1] It demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2, making it a valuable tool for research and a potential candidate for drug development in cancers with a constitutively activated MAPK/ERK pathway.[1][2][3] Mutations in MEK1/2 have been identified as a mechanism of resistance to BRAF/MEK inhibitor treatments, highlighting the need for novel inhibitors like this compound.[2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the MAPK/ERK signaling pathway.

Mechanism of Action

This compound targets MEK1 and MEK2, dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling cascade.[4][5][6] This pathway regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6][7] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells driven by this pathway.[1][8]

Signaling Pathway

The MAPK/ERK signaling pathway is a highly conserved cascade of protein kinases that transmits signals from the cell surface to the nucleus.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Downstream_Targets Downstream Targets ERK1_2->Downstream_Targets Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Translocates & Activates This compound This compound This compound->MEK1_2 Inhibits Cell_Cycle_Proliferation Cell Cycle & Proliferation Transcription_Factors->Cell_Cycle_Proliferation Regulates

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
MEK1 ERK2 Cascade IC503 nMA375[1]
pERK EC505 nMA375[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (i.v.)Dose (p.o.)BioavailabilityClearanceReference
Mouse3 mg/kg10 mg/kgGoodMedium[1]
Rat3 mg/kg10 mg/kgGoodMedium[1]

High-Throughput Screening Protocols

Two primary types of assays are recommended for high-throughput screening of compounds targeting the MEK1/2-ERK pathway: biochemical assays and cell-based assays.

Biochemical HTS Assay for MEK1/2 Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.

Experimental Workflow: Biochemical TR-FRET Assay

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dispense_Compound 1. Dispense Compound Library (e.g., 10 µM final concentration) Add_Enzyme_Substrate 3. Add MEK1/2 Enzyme and Biotinylated ERK1 Substrate Dispense_Compound->Add_Enzyme_Substrate Dispense_this compound 2. Dispense Controls (this compound - positive control) (DMSO - negative control) Dispense_this compound->Add_Enzyme_Substrate Incubate_1 4. Incubate at Room Temperature (e.g., 60 minutes) Add_Enzyme_Substrate->Incubate_1 Add_ATP 5. Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 6. Incubate at Room Temperature (e.g., 90 minutes) Add_ATP->Incubate_2 Add_Detection_Reagents 7. Add Stop/Detection Reagents (Europium-anti-phospho-ERK & Streptavidin-APC) Incubate_2->Add_Detection_Reagents Incubate_3 8. Incubate at Room Temperature (e.g., 60 minutes, protected from light) Add_Detection_Reagents->Incubate_3 Read_Plate 9. Read TR-FRET Signal (Excitation: 320 nm, Emission: 615 nm & 665 nm) Incubate_3->Read_Plate Calculate_Ratio 10. Calculate TR-FRET Ratio (665nm/615nm) Read_Plate->Calculate_Ratio Determine_Inhibition 11. Determine Percent Inhibition Calculate_Ratio->Determine_Inhibition Identify_Hits 12. Identify Hits (e.g., >3 SD from mean of negative controls) Determine_Inhibition->Identify_Hits

Caption: Workflow for a biochemical TR-FRET high-throughput screening assay for MEK1/2 inhibitors.

Detailed Protocol:

Materials:

  • 384-well low-volume white plates

  • Recombinant active MEK1 or MEK2 enzyme

  • Biotinylated ERK1 substrate

  • ATP

  • This compound (positive control)

  • DMSO (negative control)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-ERK antibody and Streptavidin-Allophycocyanin (APC))

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Stop/Detection buffer

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense test compounds and controls into the 384-well plate. The final concentration of compounds is typically 10 µM in a final assay volume of 20 µL.

  • Enzyme and Substrate Addition: Prepare a solution of MEK1/2 enzyme and biotinylated ERK1 substrate in assay buffer. Add this solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration equivalent to the Km for MEK1/2. Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 90 minutes.

  • Detection: Add the stop/detection reagent mix containing the Europium-labeled anti-phospho-ERK antibody and Streptavidin-APC to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Determine the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

Cell-Based HTS Assay for p-ERK Inhibition

This protocol describes a cell-based AlphaLISA® SureFire® Ultra™ assay to measure the phosphorylation of endogenous ERK in a cellular context.

Experimental Workflow: Cell-Based AlphaLISA Assay

HTS_Cell_Based_Workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment & Stimulation cluster_lysis_detection Cell Lysis & Detection cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 384-well plates (e.g., A375 cells) Incubate_Cells 2. Incubate Overnight Seed_Cells->Incubate_Cells Add_Compounds 3. Add Test Compounds & Controls (this compound, DMSO) Incubate_Cells->Add_Compounds Incubate_Compounds 4. Incubate (e.g., 1 hour) Add_Compounds->Incubate_Compounds Stimulate_Cells 5. Stimulate with Growth Factor (e.g., EGF) (to activate MAPK pathway) Incubate_Compounds->Stimulate_Cells Incubate_Stimulation 6. Incubate (e.g., 10 minutes) Stimulate_Cells->Incubate_Stimulation Lyse_Cells 7. Lyse Cells with Lysis Buffer Incubate_Stimulation->Lyse_Cells Incubate_Lysis 8. Incubate (e.g., 15 minutes) Lyse_Cells->Incubate_Lysis Transfer_Lysate 9. Transfer Lysate to Detection Plate Incubate_Lysis->Transfer_Lysate Add_Detection_Reagents 10. Add AlphaLISA Acceptor Beads & Biotinylated anti-pERK Antibody Transfer_Lysate->Add_Detection_Reagents Incubate_Detection_1 11. Incubate (e.g., 1 hour) Add_Detection_Reagents->Incubate_Detection_1 Add_Donor_Beads 12. Add Streptavidin-Donor Beads Incubate_Detection_1->Add_Donor_Beads Incubate_Detection_2 13. Incubate in the Dark (e.g., 30 minutes) Add_Donor_Beads->Incubate_Detection_2 Read_Plate 14. Read AlphaLISA Signal Incubate_Detection_2->Read_Plate Determine_Inhibition 15. Determine Percent Inhibition Read_Plate->Determine_Inhibition Identify_Hits 16. Identify Hits Determine_Inhibition->Identify_Hits

Caption: Workflow for a cell-based AlphaLISA high-throughput screening assay for p-ERK inhibition.

Detailed Protocol:

Materials:

  • 384-well cell culture plates and 384-well shallow-well white detection plates

  • A375 cells (or other suitable cell line with an active MAPK pathway)

  • Cell culture medium

  • Growth factor for stimulation (e.g., Epidermal Growth Factor - EGF)

  • This compound (positive control)

  • DMSO (negative control)

  • AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit

  • AlphaLISA-compatible plate reader

Procedure:

  • Cell Seeding: Seed A375 cells into 384-well cell culture plates at an appropriate density and incubate overnight.

  • Compound Addition: Treat cells with test compounds and controls (this compound and DMSO).

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the cells with a pre-determined concentration of EGF to induce ERK phosphorylation and incubate for 10 minutes at 37°C.

  • Cell Lysis: Remove the medium and add the AlphaLISA lysis buffer to each well.

  • Lysis Incubation: Incubate for 15 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer the cell lysate to a 384-well white detection plate.

  • Detection Reagent Addition: Add the AlphaLISA Acceptor bead and biotinylated anti-p-ERK antibody mixture to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Add the Streptavidin-Donor beads.

  • Final Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Determine the percent inhibition of ERK phosphorylation for each compound relative to controls.

Data Analysis and Hit Identification

For both biochemical and cell-based HTS assays, robust data analysis is crucial for hit identification.

Logical Relationship: HTS Data Analysis and Hit Selection

HTS_Data_Analysis Raw_Data Raw HTS Data (e.g., Fluorescence Intensity, Luminescence) Normalization Data Normalization (Using Positive and Negative Controls) Raw_Data->Normalization Quality_Control Quality Control Assessment (Z'-factor, S/B ratio) Normalization->Quality_Control Hit_Selection Primary Hit Selection (e.g., % Inhibition > Threshold) Normalization->Hit_Selection Quality_Control->Hit_Selection Assay Quality Check Dose_Response Dose-Response Confirmation (IC50/EC50 determination) Hit_Selection->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirm mechanism, rule out artifacts) Dose_Response->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits

Caption: Logical workflow for HTS data analysis and hit validation.

Key Parameters:

  • Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the negative control to the signal from the positive control.

  • Percent Inhibition: Calculated for each test compound relative to the positive and negative controls.

  • Hit Threshold: A cut-off value for percent inhibition used to identify primary hits (e.g., greater than 3 standard deviations from the mean of the negative controls).

Validated hits from the primary screen should be further characterized in dose-response studies to determine their potency (IC50 or EC50) and confirmed in orthogonal secondary assays to eliminate false positives and confirm their mechanism of action.

Conclusion

This compound is a valuable research tool for investigating the MAPK/ERK signaling pathway. The protocols outlined in this document provide a robust framework for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel modulators of MEK1/2 activity. Careful assay design, execution, and data analysis are essential for the successful identification of high-quality hit compounds for further drug development.

References

Troubleshooting & Optimization

Troubleshooting MAP855 solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAP855. Here, you will find information to address common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in aqueous buffer. What are the first steps for troubleshooting?

A1: Poor solubility of this compound in aqueous solutions is a known challenge. The initial steps to address this are:

  • Verify the pH of your buffer: this compound's solubility is highly pH-dependent. Ensure your buffer's pH is within the optimal range for dissolution.

  • Gentle Heating: Warming the solution to 37°C can aid in the dissolution process.

  • Sonication: Brief periods of sonication can help to break up aggregates and facilitate solubilization.

  • Use of a Co-solvent: For initial stock solutions, using a small percentage of an organic co-solvent like DMSO or ethanol can be effective before further dilution in your aqueous buffer.

Q2: What is the recommended pH range for dissolving this compound?

A2: this compound exhibits higher solubility in slightly acidic to neutral conditions. The recommended pH range for optimal solubility is between 5.5 and 7.0. Solubility significantly decreases in alkaline conditions (pH > 8.0).

Q3: Can I use co-solvents to improve this compound solubility? If so, which ones are recommended?

A3: Yes, co-solvents can significantly improve the solubility of this compound. For a 10 mM stock solution, up to 5% DMSO or 10% ethanol can be used. It is crucial to add the aqueous buffer to the co-solvent/MAP855 mixture slowly while vortexing to prevent precipitation.

Quantitative Solubility Data

The following tables summarize the aqueous solubility of this compound under various conditions.

Table 1: this compound Solubility at Different pH Values (25°C)

pHSolubility (µg/mL)
4.5150.2
5.5210.5
6.5185.7
7.495.3
8.520.1

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4, 25°C)

Co-solvent (v/v %)Solubility (µg/mL)
None95.3
1% DMSO250.8
5% DMSO1200.4
5% Ethanol450.6
10% Ethanol980.2

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay for this compound

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM this compound stock solution to each well, resulting in a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at a predetermined wavelength (e.g., 320 nm) to determine the amount of dissolved compound. A standard curve should be used for quantification.

Visual Guides

cluster_workflow This compound Solubility Troubleshooting Workflow start Start: this compound Powder prepare_solution Prepare Aqueous Solution start->prepare_solution observe Observe for Precipitation prepare_solution->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Precipitation or Poor Solubility observe->not_dissolved No adjust_ph Adjust pH to 5.5-7.0 not_dissolved->adjust_ph gentle_heat Gentle Heating (37°C) adjust_ph->gentle_heat sonicate Sonication gentle_heat->sonicate use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) sonicate->use_cosolvent re_observe Re-observe use_cosolvent->re_observe re_observe->dissolved Yes re_observe->not_dissolved No

Caption: A workflow diagram for troubleshooting this compound solubility issues.

cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

Optimizing MAP855 dosage for in vivo efficacy without toxicity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MAP855 in in vivo experiments. Our goal is to help you optimize dosage for maximum efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting the entire Ras/Raf/MEK/ERK signaling pathway, which is often constitutively activated in cancer.[2][3]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: A previously reported effective oral dose in mice is 30 mg/kg, administered twice daily (b.i.d.) for 14 days. This regimen demonstrated comparable efficacy to the approved MEK inhibitor trametinib without inducing weight loss.[1] However, it is crucial to determine the optimal dose for your specific tumor model and animal strain through a dose-response study.

Q3: How should I formulate this compound for oral administration?

A3: this compound is a poorly soluble compound. Several formulations can be used to improve its solubility for oral gavage. Here are three suggested protocols:[1]

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Protocol 3: 10% DMSO, 90% Corn oil

It is recommended to prepare the formulation fresh daily. To aid dissolution, gentle heating and/or sonication may be used.[1]

Q4: What are the common toxicities associated with MEK inhibitors like this compound?

A4: MEK inhibitors as a class are associated with a range of toxicities. While specific data for this compound is limited in the public domain, researchers should be aware of potential adverse effects observed with other MEK inhibitors, which may include:

  • Dermatological: Acneiform rash is a common side effect.[4]

  • Ocular: Blurred vision, central serous retinopathy, and in rare cases, retinal vein occlusion have been reported.[5]

  • Gastrointestinal: Diarrhea and nausea are frequently observed.[4]

  • Cardiovascular: Some MEK inhibitors have been associated with cardiotoxicity, including reductions in ejection fraction.[6]

  • General: Fatigue and peripheral edema can also occur.

Q5: How can I monitor for toxicity in my in vivo studies?

A5: Regular and careful monitoring of animal health is critical. Key parameters to monitor include:

  • Body weight: Monitor at least twice weekly. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[6]

  • Clinical signs: Observe animals daily for any changes in behavior, posture, grooming, or signs of distress. Specific signs to look for include skin rashes, diarrhea, and any signs of visual impairment.

  • Complete Blood Count (CBC): Can be performed at the end of the study or at interim time points to assess for hematological abnormalities.[6]

  • Serum Chemistry: To evaluate liver and kidney function.

  • Ophthalmological Exams: If ocular toxicity is a concern, baseline and follow-up exams can be considered.

Troubleshooting Guides

Issue 1: Lack of In Vivo Efficacy
Possible Cause Troubleshooting Step
Suboptimal Dosing Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and identify a dose that provides a therapeutic window.
Poor Bioavailability Ensure proper formulation is used to maximize solubility. Consider performing a pharmacokinetic (PK) study to measure plasma concentrations of this compound and ensure adequate exposure.
Target Engagement Issues Conduct a pharmacodynamic (PD) study to assess the inhibition of pERK in tumor tissue or surrogate tissues (like peripheral blood mononuclear cells) at different time points after dosing. This will confirm if this compound is reaching its target and exerting its biological effect.
Tumor Model Resistance The tumor model may have intrinsic or acquired resistance to MEK inhibition. Consider investigating downstream signaling pathways or potential bypass mechanisms.
Issue 2: Observed In Vivo Toxicity
Possible Cause Troubleshooting Step
Dose is too high Reduce the dose of this compound. If efficacy is compromised, consider an alternative dosing schedule (e.g., intermittent dosing) which has been shown to improve tolerability for some small molecule inhibitors.
Formulation-related toxicity The vehicle used for formulation may be causing toxicity. Include a vehicle-only control group in your studies to assess this. If the vehicle is the issue, explore alternative formulation protocols.
Compound-specific toxicity Monitor for class-specific MEK inhibitor toxicities (dermatological, ocular, gastrointestinal). If specific toxicities are observed, consult with a veterinarian for appropriate supportive care. For example, for skin rashes, topical treatments may be considered. For severe toxicity, euthanasia may be necessary.
Off-target effects While this compound is selective, off-target effects at higher concentrations cannot be ruled out. A lower dose may mitigate these effects.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound [1]

SpeciesCL (mL/minkg)Vss (L/kg)AUC po d.n. (µMh)Oral BAV (% F)
Mouse322.60.444
Rat352.00.665
Dog221.81.4100
Data presented as reported.

Table 2: Summary of a Reported In Vivo Efficacy Study of this compound in Mice [1]

ParameterDetails
Animal Model Not specified in the available public data
Drug This compound
Dose 30 mg/kg
Route of Administration Oral (p.o.)
Dosing Schedule Twice daily (b.i.d.)
Duration 14 days
Efficacy Outcome Comparable efficacy to trametinib dosed at the mouse MTD
Toxicity Outcome No body weight loss observed

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy and Tolerability Study

This protocol is a representative example based on common practices for MEK inhibitors and the available data for this compound.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., A375 melanoma, which has a BRAF mutation) in the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a volume of 100-150 mm³. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Group Allocation: Randomize mice into the following groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

    • Group 2: this compound (10 mg/kg, p.o., b.i.d.)

    • Group 3: this compound (30 mg/kg, p.o., b.i.d.)

    • Group 4: Positive control (e.g., Trametinib at its MTD)

  • Drug Administration: Prepare this compound formulation fresh daily and administer via oral gavage twice daily.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, presence of rash or diarrhea).

  • Study Endpoints:

    • Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Euthanize mice if they show signs of severe toxicity, including >20% body weight loss.

  • Pharmacodynamic Analysis (Satellite Group): A separate cohort of tumor-bearing mice can be used for PD analysis.

    • Administer a single dose of vehicle or this compound.

    • Collect tumor tissue at various time points post-dose (e.g., 2, 8, 24 hours).

    • Analyze tumor lysates by Western blot for levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement.

Mandatory Visualizations

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival This compound This compound This compound->MEK1/2

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., A375 cells in nude mice) Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle, this compound, Positive Control) Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight & Clinical Signs Dosing->Monitoring PD_Analysis Pharmacodynamic Analysis (p-ERK levels in tumor) Dosing->PD_Analysis Efficacy Efficacy Assessment (Tumor Growth Inhibition) Monitoring->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Monitoring->Toxicity

Caption: Workflow for in vivo efficacy and toxicity assessment of this compound.

References

Addressing Lot-to-Lot Variability of MAP855 Powder: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential lot-to-lot variability of MAP855 powder. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, this resource aims to ensure the consistency and reproducibility of your experimental results.

Troubleshooting Guide

Lot-to-lot variability in powdered compounds can arise from minor differences in manufacturing, handling, or storage conditions.[1][2][3][4] Below is a guide to troubleshoot common issues you may encounter with different lots of this compound powder.

Observed Issue: Inconsistent experimental results (e.g., changes in cellular potency, unexpected toxicity) between different lots of this compound.

Potential Root Causes:

  • Differences in purity, polymorphic form, or residual solvent content.

  • Variations in physical properties such as particle size and solubility.

  • Degradation of the compound due to improper storage.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dry) start->check_storage solubility_test Perform Solubility Test (e.g., in DMSO) check_storage->solubility_test characterization Characterize Powder Properties (Purity, Moisture, Particle Size) solubility_test->characterization compare_lots Compare Data with Previous 'Good' Lot characterization->compare_lots decision Data Consistent? compare_lots->decision contact_support Contact Technical Support with Comparative Data adjust_protocol Adjust Experimental Protocol (e.g., sonication, filtration) adjust_protocol->contact_support If issues persist decision->contact_support No decision->adjust_protocol Yes, with minor differences

Caption: A workflow diagram for troubleshooting inconsistent experimental results with this compound powder.

Quantitative Data Comparison Table

When communicating with technical support, providing quantitative data is crucial. Use the following table to summarize your findings when comparing a new lot of this compound to a previous, well-performing lot.

ParameterMethodPrevious Lot (ID: XXXXX)New Lot (ID: YYYYY)Observations/Notes
Purity HPLC99.5%98.9%New lot shows a minor secondary peak.
Solubility Visual Inspection in DMSOClear at 100 mg/mLHazy at 100 mg/mL, requires sonication.Potential difference in solubility or particle size.
Moisture Content Karl Fischer Titration0.2%0.8%Higher moisture content in the new lot may affect stability.[5]
Particle Size Laser DiffractionD50 = 25 µmD50 = 15 µmFiner particles in the new lot may lead to faster dissolution but also potential for aggregation.[6]
Cellular IC50 pERK Inhibition Assay5 nM15 nMA significant shift in potency is observed.

Frequently Asked Questions (FAQs)

Q1: We observed a decrease in the potency of this compound in our cellular assays with a new lot. What could be the cause?

A1: A decrease in potency can be attributed to several factors. Firstly, verify the purity of the new lot using a method like High-Performance Liquid Chromatography (HPLC) to ensure it meets the specified requirements. Secondly, differences in solubility can affect the effective concentration in your assay. Ensure the powder is fully dissolved; you may need to adjust your dissolution method (e.g., longer vortexing, gentle sonication). Lastly, improper storage can lead to degradation of the compound. This compound powder should be stored at -20°C.[7]

Q2: The new lot of this compound powder appears to have a different color/texture. Is this a concern?

A2: Variations in color or texture can indicate differences in particle size, crystal form (polymorphism), or the presence of impurities. While not always indicative of a problem with the compound's activity, it is recommended to perform some basic characterization. Comparing the solubility and purity (via HPLC) of the new lot to a previous lot is a good first step. Techniques like X-ray powder diffraction (XRPD) can definitively identify the polymorphic form.

Q3: Our solution of this compound prepared from a new lot is hazy, which was not the case with the previous lot. How should we proceed?

A3: A hazy solution suggests incomplete dissolution or the presence of insoluble impurities. First, confirm you are using a fresh, anhydrous solvent, as this compound is hygroscopic and moisture can affect solubility.[7] Try aiding dissolution by gentle warming (if the compound is thermally stable) or sonication. If the solution remains hazy, it may be necessary to filter it through a 0.22 µm syringe filter before use in cell-based assays to remove any particulate matter. It is also advisable to determine the concentration of the filtered solution via UV-Vis spectroscopy to ensure accuracy.

Q4: How can we proactively manage lot-to-lot variability of this compound?

A4: To proactively manage variability, it is good practice to qualify a new lot before its use in critical experiments. This involves performing a side-by-side comparison with the current, trusted lot. Key assays should include a purity check (HPLC), a solubility test, and a functional assay (e.g., measuring pERK inhibition in a sensitive cell line like A375).[7] This "bridging study" will help ensure that the new lot performs as expected and will give you confidence in your experimental results.

Key Experimental Protocols

Below are detailed methodologies for essential experiments to characterize this compound powder and investigate lot-to-lot variability.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound powder and identify any potential impurities.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 20 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.

Solubility Assessment

Objective: To visually and quantitatively assess the solubility of this compound powder in a relevant solvent.

Methodology:

  • Solvent Selection: Use a solvent relevant to your experimental workflow (e.g., DMSO).

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound powder into a clear glass vial.

    • Add 100 µL of DMSO to achieve a target concentration of 100 mg/mL.

  • Dissolution Process:

    • Vortex the vial for 2 minutes.

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If particles are present, sonicate the vial in a water bath for 5-10 minutes.

    • Re-inspect the solution.

  • Documentation:

    • Record the final concentration at which a clear solution is obtained.

    • Note any requirements for heating or sonication.

Cellular Potency Assay: pERK Inhibition

Objective: To determine the functional potency of this compound by measuring the inhibition of ERK phosphorylation in a relevant cell line.

Signaling Pathway:

MAPK_Pathway cluster_0 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation This compound This compound This compound->MEK

Caption: The MAPK signaling pathway, indicating the inhibitory action of this compound on MEK1/2.

Methodology:

  • Cell Culture:

    • Culture A375 cells (or another suitable cell line with a constitutively active MAPK pathway) in appropriate media.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media.

    • Remove the culture media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of pERK:

    • Determine the levels of phosphorylated ERK (pERK) and total ERK in the cell lysates using a suitable method such as:

      • Western Blotting

      • ELISA

      • In-Cell Western

  • Data Analysis:

    • Normalize the pERK signal to the total ERK signal for each concentration.

    • Plot the normalized pERK levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Technical Support Center: Preventing MAP855 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of MAP855 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent and selective, ATP-competitive inhibitor of MEK1/2 kinases.[1][2] In cell culture, it is utilized to study the MAPK/ERK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making this compound a valuable tool in cancer research.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound, a hydrophobic molecule, in aqueous cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in water-based solutions.

  • High Final Concentration: Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation.

  • Improper Dissolution Technique: The method of diluting the concentrated this compound stock solution into the aqueous medium is critical. A rapid change in solvent polarity can cause the compound to "crash out" of solution.

  • pH of the Medium: The pH of the cell culture medium can influence the charge state of this compound, thereby affecting its solubility.

  • Temperature Fluctuations: Changes in temperature can alter the solubility of this compound. While warming can aid dissolution, cooling can promote precipitation.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins and salts in serum, can interact with this compound and affect its stability and solubility.

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest as:

  • Visible particles or crystals: You may observe a fine powder or crystalline structures settled at the bottom of your culture vessel.

  • Cloudiness or turbidity: The cell culture medium may appear hazy or cloudy.

  • A thin film on the surface: A layer of the compound may be visible on the surface of the medium.

Q4: Can I use the cell culture medium if I observe precipitation?

It is strongly advised not to use cell culture medium with visible precipitation. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have cytotoxic effects on the cells.

Troubleshooting Guides

Scenario 1: Precipitation occurs immediately after adding this compound stock solution to the cell culture medium.

Possible Cause Troubleshooting Step
Rapid change in solvent polarity. 1. Add the this compound DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. 2. Perform a serial dilution of the DMSO stock in cell culture medium to gradually decrease the solvent concentration.
Final concentration of DMSO is too high. Ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.5%, and ideally ≤ 0.1%, to minimize both solvent-induced precipitation and cytotoxicity.
The final concentration of this compound exceeds its solubility limit. Lower the final working concentration of this compound. Determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols).
Temperature of the medium. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

Scenario 2: Precipitation appears after a period of incubation.

Possible Cause Troubleshooting Step
Temperature fluctuations. Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.
pH shift in the medium due to cell metabolism. Use a cell culture medium buffered with HEPES to maintain a stable pH. Ensure the CO2 level in the incubator is appropriate for the medium formulation.
Interaction with serum proteins or other media components. Consider reducing the serum concentration if your cell line can tolerate it. Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the cause.
Compound degradation. Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods.

Quantitative Data Summary

The solubility of this compound and similar MEK inhibitors is highly dependent on the solvent and experimental conditions. The following tables provide a summary of available solubility data and estimated aqueous solubility.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubilityReference
DMSO≥ 60 mg/mL (≥ 106.2 mM)[1]
DMSO100 mg/mL (177.00 mM)[5]

Table 2: Aqueous Solubility of Structurally Similar MEK Inhibitors (for reference)

Disclaimer: This data is for related compounds and should be used as an estimation. The actual solubility of this compound in aqueous solutions should be determined experimentally.

CompoundSolvent/BufferSolubilityReference
SelumetinibWater~25-50 µM (very poorly soluble)[6]
SelumetinibWater0.021 mg/mL[7]
TrametinibWater~5-10 µM (very poorly soluble)[8]
Trametinib1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[9]
TrametinibSimulated Gastric Fluid (pH 1.2)Practically insoluble[10]
TrametinibAqueous media (pH 2 to 8)Practically insoluble[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: Based on the molecular weight of this compound (564.97 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 5.65 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for several minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This protocol allows you to determine the practical concentration limit of this compound in your specific experimental conditions.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare serial dilutions: In a separate 96-well plate, prepare a series of 2x final concentrations of this compound by serially diluting your 10 mM stock in your cell culture medium. For example, to test final concentrations from 1 µM to 100 µM, you would prepare 2 µM to 200 µM solutions. Include a vehicle control (medium with the same percentage of DMSO as your highest concentration).

  • Transfer to the assay plate: Transfer 100 µL of each dilution (and the vehicle control) in duplicate or triplicate to a clear-bottom 96-well plate.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).

  • Visual Inspection: After incubation, visually inspect the plate for any signs of precipitation.

  • Instrumental Measurement: Measure the absorbance or turbidity of each well at a wavelength of 620 nm. An increase in absorbance/turbidity compared to the vehicle control indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance/turbidity is considered the kinetic solubility of this compound under your experimental conditions.

Mandatory Visualizations

MAPK/ERK Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway, which is targeted by this compound at the level of MEK1/2.

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Preparing this compound Working Solutions

This workflow outlines the recommended steps for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.

MAP855_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock Solution weigh->dissolve store Aliquot and Store Stock Solution at -20°C or -80°C dissolve->store thaw Thaw a Single Aliquot store->thaw intermediate_dilution Perform Intermediate Dilution in Cell Culture Medium (Optional) thaw->intermediate_dilution final_dilution Prepare Final Working Concentration in Pre-warmed Cell Culture Medium thaw->final_dilution Direct Dilution intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Recommended workflow for preparing this compound working solutions for cell culture.

Troubleshooting Logic for this compound Precipitation

This diagram provides a logical approach to troubleshooting precipitation issues with this compound.

Troubleshooting_Logic precipitation Precipitation Observed immediate Immediate Precipitation? precipitation->immediate delayed Delayed Precipitation? precipitation->delayed immediate->delayed No check_dilution Review Dilution Technique: - Add dropwise with mixing - Use serial dilutions immediate->check_dilution Yes check_temp Ensure Stable Incubator Temperature delayed->check_temp Yes check_dmso Check Final DMSO Concentration: - Keep ≤ 0.5% check_dilution->check_dmso check_concentration Lower Final this compound Concentration check_dmso->check_concentration warm_medium Pre-warm Medium to 37°C check_concentration->warm_medium check_ph Use HEPES-buffered Medium check_temp->check_ph check_media_interaction Test in Simpler Buffer (PBS) check_ph->check_media_interaction prepare_fresh Prepare Fresh Solutions check_media_interaction->prepare_fresh

Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Western Blot Experiments Involving the MEK1/2 Inhibitor MAP855

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing western blotting to investigate the effects of the MEK1/2 inhibitor, MAP855. This guide provides troubleshooting advice and detailed protocols to help you obtain clear and reliable data.

Important Clarification: this compound is a selective, ATP-competitive MEK1/2 kinase inhibitor, not a protein that can be detected via western blot.[1][2] Therefore, this guide focuses on troubleshooting western blot experiments for proteins within the signaling pathway targeted by this compound, such as MEK1/2 and its downstream effector, phosphorylated ERK (p-ERK).

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for my target protein?

A1: A weak or absent signal can be due to several factors, including issues with antibody concentration, protein transfer, or low expression of the target protein.[3][4] Ensure your primary and secondary antibodies are used at the optimal dilution and that they are compatible.[4] It is also crucial to verify the efficiency of protein transfer from the gel to the membrane, for instance, by using a Ponceau S stain.[5] Additionally, confirm that your cell or tissue type is expected to express the target protein in sufficient quantities.[6] For phosphorylated targets like p-ERK, the absence of a signal after this compound treatment may actually be the expected result, indicating successful inhibition of the MEK1/2 pathway.

Q2: My western blot has high background noise. How can I fix this?

A2: High background can obscure the detection of your target protein.[4] This is often caused by non-specific antibody binding.[5] To reduce background, you can try optimizing your blocking step by using a different blocking agent (e.g., switching from non-fat milk to bovine serum albumin (BSA)) or increasing the blocking time.[4][5] Ensuring thorough washing steps between antibody incubations is also critical to remove unbound antibodies.[3][4] Finally, using antibodies at too high a concentration can also contribute to background noise, so consider further diluting your primary or secondary antibodies.[7]

Q3: I am seeing multiple non-specific bands. What could be the cause?

A3: The appearance of non-specific bands can be due to the primary antibody recognizing other proteins in the lysate.[3] To mitigate this, ensure you are using a highly specific and validated antibody.[3][5] Adjusting the washing conditions, such as by increasing the duration or using a more stringent wash buffer, can also help remove non-specific binding.[3] In some cases, post-translational modifications like glycosylation or phosphorylation can cause a protein to appear as multiple bands.[6]

Q4: How much protein should I load per lane?

A4: The optimal amount of protein to load depends on the abundance of your target protein. For whole-cell extracts, a starting point of 20-30 µg per lane is generally recommended.[6] However, if you are trying to detect a low-abundance protein, you may need to load a larger amount, such as 50-60 µg.[8] Conversely, if your signal is too strong or causing streaking, reducing the amount of loaded protein can help.[3][6] It is often necessary to perform serial dilutions of your lysate to determine the optimal loading amount.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No Signal / Weak Signal Inefficient protein transfer.Confirm transfer by staining the membrane with Ponceau S. For low molecular weight proteins, consider using a membrane with a smaller pore size (0.2 µm).[10][11]
Low antibody concentration or affinity.Increase the concentration of the primary and/or secondary antibody. Ensure the secondary antibody is appropriate for the primary antibody's host species.[4]
Insufficient protein loaded.Increase the amount of total protein loaded on the gel, especially for low-abundance targets.[6][7]
Successful inhibition by this compound (for p-ERK).This is the expected outcome. Include an untreated control lane to show the baseline level of the phosphorylated protein.
High Background Insufficient blocking.Increase blocking time to at least 1 hour at room temperature. Try different blocking buffers (e.g., 5% BSA in TBS-T is often recommended for phospho-antibodies).[4][10]
Antibody concentration too high.Perform an antibody titration to find the optimal dilution that maximizes signal while minimizing background.[5][12]
Inadequate washing.Increase the number and duration of wash steps after primary and secondary antibody incubations.[4]
Membrane dried out.Ensure the membrane is always fully submerged in buffer during all incubation and wash steps.[9]
Non-Specific Bands Primary antibody is not specific enough.Use a monoclonal antibody if available, or an affinity-purified polyclonal antibody. Validate the antibody with positive and negative controls.[5]
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent degradation.[6]
Too much protein loaded.Reduce the amount of protein loaded per lane to avoid overloading, which can lead to non-specific antibody binding.[6]
"Smiling" or Distorted Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room to prevent overheating. Ensure the running buffer is fresh and correctly prepared.[3]

Experimental Protocols & Data

General Protocol for Assessing p-ERK Inhibition by this compound

This protocol provides a general framework. Specific details may need to be optimized for your experimental system.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL).[13]

    • Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional): To detect total ERK or a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with the appropriate primary antibody.

Recommended Reagent Concentrations (General Starting Points)
ReagentConcentration / DilutionNotes
Protein Load 20-40 µg / laneOptimize based on target protein abundance.[6][8]
Primary Antibody 1:1000Titrate for each new antibody and experimental setup.[12]
Secondary Antibody 1:2000 - 1:10,000Depends on the specific antibody and detection reagent.
Blocking Buffer 5% non-fat milk or 5% BSA in TBS-TFor phosphorylated proteins, BSA is generally recommended to avoid high background.[10]

Visualizations

Signaling Pathway and Experimental Workflow

MEK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Translocates to Nucleus Response Cellular Response (Proliferation, Survival) Transcription->Response This compound This compound This compound->MEK Inhibits Kinase Activity

Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.

Western_Blot_Workflow A 1. Cell Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Membrane Transfer C->D E 5. Blocking (Prevents non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., anti-p-ERK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: A standard workflow for a chemiluminescent western blot experiment.

References

MAP855 Technical Support Center: Troubleshooting Poor Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering suboptimal efficacy with the MEK1/2 inhibitor, MAP855, in certain cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1][2] It functions by binding to the ATP pocket of MEK1/2, preventing their phosphorylation and activation. This, in turn, blocks the downstream signaling of the RAS-RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival in many cancers.[3][4] this compound has shown efficacy in both wild-type and mutant MEK1/2 models.[1][5]

Q2: I am not seeing the expected decrease in cell viability in my cancer cell line after this compound treatment. What are the possible reasons?

A2: Several factors can contribute to poor efficacy of this compound. These can be broadly categorized as:

  • Inherent resistance: The cancer cell line may possess intrinsic mechanisms that bypass the MEK1/2 inhibition.

  • Acquired resistance: The cancer cells may have developed resistance following initial exposure to this compound or other MAPK pathway inhibitors.

  • Suboptimal experimental conditions: Issues with drug concentration, treatment duration, or the viability assay itself can lead to misleading results.

Q3: What are the known mechanisms of resistance to MEK inhibitors like this compound?

A3: Resistance to MEK inhibitors often involves the reactivation of the MAPK pathway or the activation of alternative survival pathways.[6][7] Common mechanisms include:

  • Reactivation of the MAPK pathway: This can occur through various alterations, such as mutations in NRAS or amplification of BRAF, leading to renewed ERK signaling despite MEK inhibition.[8]

  • Activation of bypass pathways: Upregulation of parallel signaling cascades, most notably the PI3K/AKT/mTOR pathway, can compensate for the MAPK pathway blockade and promote cell survival.[6][7]

  • Alterations in upstream components: Increased activity of receptor tyrosine kinases (RTKs) can drive signaling through both the MAPK and PI3K/AKT pathways.[7]

Q4: What are some general strategies to overcome resistance to this compound?

A4: Combination therapy is a key strategy to overcome resistance to targeted therapies like this compound.[9][10][11] Rational combinations aim to co-target multiple nodes within a signaling pathway or inhibit parallel survival pathways.[10][12] Promising combinations for MEK inhibitors include:

  • Dual MAPK pathway blockade: Combining a MEK inhibitor with a BRAF inhibitor has proven effective in BRAF-mutant cancers.[10]

  • Targeting bypass pathways: Co-treatment with a PI3K inhibitor can counteract resistance mediated by the PI3K/AKT pathway.[6]

  • Combination with immunotherapy: Emerging evidence suggests that MAPK pathway inhibition can enhance the efficacy of immune checkpoint inhibitors.[13][14]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and address poor this compound efficacy in your experiments.

Step 1: Verify Experimental Setup and Drug Potency

Before investigating complex biological resistance, it is crucial to rule out experimental artifacts.

Issue: Inconsistent or no response to this compound across experiments.

Troubleshooting Workflow:

G A Start: Poor this compound Efficacy Observed B Verify this compound Stock Solution (Concentration, Storage, Solubility) A->B C Optimize Drug Concentration and Treatment Duration (Dose-response and time-course experiments) B->C D Validate Cell Viability Assay (Use positive/negative controls, try alternative assays) C->D E Consistent Poor Efficacy Confirmed D->E G A Start: Confirmed Poor Efficacy B Treat cells with this compound (at IC50 or higher) A->B C Perform Western Blot for p-ERK and total ERK B->C D Analyze p-ERK/total ERK ratio C->D E p-ERK is suppressed D->E Successful MEK inhibition F p-ERK is NOT suppressed (or rebounds) D->F MAPK Pathway Reactivation G Investigate Bypass Pathways (Step 3) E->G H Investigate Upstream MAPK Reactivation F->H G cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway (Bypass) RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->MEK RTK RTK RTK->RAS PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Technical Support Center: Optimizing MAP855 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MEK1/2 inhibitor, MAP855. The content is designed to help adjust treatment duration for an optimal response in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1] By binding to the ATP pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (p44/42 MAPK), downstream effectors in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and tumor growth.

Q2: What is a recommended starting concentration and treatment duration for in vitro studies?

A2: For initial in vitro experiments, a concentration range of 0-10 nM for 72 hours is a good starting point for assessing the effect of this compound on cell proliferation and ERK phosphorylation in sensitive cell lines like A375.[1][2] However, the optimal concentration and duration will be cell-line specific and should be determined empirically through dose-response and time-course experiments.

Q3: What is a recommended starting dose and treatment duration for in vivo studies?

A3: A common starting dose for this compound in mouse xenograft models is 30 mg/kg, administered orally twice daily (b.i.d.) for 14 days.[1] This regimen has been shown to have comparable efficacy to the clinically used MEK inhibitor trametinib without causing significant body weight loss in mice.[1] It is crucial to perform a tolerability study in your specific animal model before commencing efficacy studies.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo studies, this compound can be formulated in vehicles such as 0.5% methylcellulose and 0.2% Tween 80 in water. It is advisable to prepare the formulation fresh for each use.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values for this compound in your cell viability assays (e.g., MTT, CellTiter-Glo).

dot

cluster_0 Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 Values Observed B Check this compound Stock and Dilutions A->B C Review Cell Culture and Seeding A->C D Optimize Assay Protocol A->D E Verify this compound Integrity (Fresh Stock) B->E F Standardize Cell Seeding Density and Passage Number C->F G Ensure Consistent Incubation Time and Reagent Addition D->G H Consistent IC50 Values Achieved E->H F->H G->H cluster_1 Troubleshooting Suboptimal p-ERK Inhibition A Suboptimal p-ERK Inhibition B Verify this compound Treatment A->B C Optimize Sample Preparation A->C D Optimize Western Blot Protocol A->D E Confirm this compound Concentration and Incubation Time B->E F Use Lysis Buffer with Phosphatase Inhibitors C->F G Titrate Antibodies and Optimize Blocking D->G H Consistent p-ERK Inhibition Observed E->H F->H G->H cluster_2 MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK cluster_3 Experimental Workflow for Optimizing this compound Treatment A Determine Baseline p-ERK Levels in Untreated Cells B Dose-Response Study (Varying this compound Concentrations) A->B D Assess p-ERK Inhibition (Western Blot) B->D E Assess Cell Viability (e.g., MTT Assay) B->E C Time-Course Study (Optimal this compound Concentration) F Select Optimal Concentration and Duration C->F D->C E->C G Proceed to Downstream Functional Assays F->G

References

Validation & Comparative

A Head-to-Head In Vivo Comparison of MAP855 and Trametinib in BRAF-Mutant Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: [Current Date]

[City, State] – A comprehensive analysis of preclinical data reveals comparable in vivo efficacy between the novel ATP-competitive MEK1/2 inhibitor, MAP855, and the established allosteric inhibitor, trametinib, in BRAF-mutant melanoma xenograft models. Notably, this compound demonstrated a favorable safety profile, with no significant impact on animal body weight at efficacious doses. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data and methodologies supporting these findings.

Executive Summary

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers, including melanoma. Trametinib, an allosteric inhibitor of MEK1/2, is a clinically approved therapy for BRAF-mutant melanoma.[1][2] this compound is a novel, potent, and selective ATP-competitive inhibitor of MEK1/2.[3][4] This guide summarizes the key in vivo comparative data for these two compounds, highlighting their differential mechanisms of action and their respective impacts on tumor growth and animal well-being.

Mechanism of Action and Signaling Pathway

Both this compound and trametinib target the MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling cascade. However, their binding modes differ significantly. Trametinib is an allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site, which stabilizes MEK in an inactive conformation. In contrast, this compound is an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase domain of MEK.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib (Allosteric Inhibitor) Trametinib->MEK This compound This compound (ATP-Competitive Inhibitor) This compound->MEK

Figure 1: Simplified MAPK signaling pathway highlighting the points of inhibition for this compound and trametinib.

In Vivo Efficacy Comparison in a BRAF V600E Xenograft Model

A key in vivo study directly compared the anti-tumor activity of this compound and trametinib in a mouse xenograft model using a human melanoma cell line with a BRAF V600E mutation.

Experimental Protocol

A summarized protocol for the in vivo efficacy study is provided below.

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A375 BRAF V600E Mutant Human Melanoma Cells (e.g., A375) Implantation Subcutaneous Implantation into Immunocompromised Mice A375->Implantation TumorGrowth Tumor Growth to ~100-200 mm³ Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Dosing Oral Administration (p.o.) - Vehicle Control - this compound (30 mg/kg, b.i.d.) - Trametinib (at MTD) Randomization->Dosing Duration 14-Day Treatment Period Dosing->Duration TumorVolume Tumor Volume Measurement (e.g., 2-3 times/week) Duration->TumorVolume BodyWeight Body Weight Monitoring Duration->BodyWeight Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) TumorVolume->Endpoint BodyWeight->Endpoint

Figure 2: Generalized workflow for the in vivo comparison of this compound and trametinib.

Methodology Details:

  • Cell Line: A human melanoma cell line harboring the BRAF V600E mutation was utilized.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) were used to host the xenograft tumors.

  • Tumor Implantation: A suspension of tumor cells was subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally (p.o.) twice daily (b.i.d) at a dose of 30 mg/kg for 14 days.[3] Trametinib was dosed at its maximum tolerated dose (MTD) in mice.

  • Efficacy Assessment: Tumor volumes were measured regularly using calipers. Animal body weights were monitored as an indicator of toxicity. The primary endpoint was tumor growth inhibition (TGI).

Results

The in vivo study demonstrated that this compound exhibits anti-tumor efficacy comparable to that of trametinib in the BRAF-mutant xenograft model.[1][3] A critical differentiating factor was the observed tolerability, where this compound treatment did not result in any significant body weight loss in the animals, a common side effect associated with MEK inhibitors.[3]

ParameterThis compoundTrametinib
Mechanism of Action ATP-Competitive MEK1/2 InhibitorAllosteric MEK1/2 Inhibitor
In Vivo Efficacy Comparable to TrametinibClinically Validated Efficacy
Dosing (in vivo study) 30 mg/kg, p.o., b.i.d.[3]Mouse MTD
Body Weight Change No significant loss observed[3]Not explicitly stated, but MEK inhibitors are known to potentially cause weight loss
In Vitro Potency (A375 cells) pERK EC50 = 5 nM[4]-

MTD: Maximum Tolerated Dose; p.o.: Per os (by mouth); b.i.d.: Bis in die (twice a day); EC50: Half maximal effective concentration.

Conclusion

The available preclinical data suggests that this compound is a highly effective MEK1/2 inhibitor with a distinct ATP-competitive mechanism of action. Its in vivo efficacy is comparable to the established allosteric inhibitor trametinib in a BRAF-mutant melanoma model. The favorable safety profile of this compound, as indicated by the lack of body weight loss at an efficacious dose, presents a potential advantage. These findings warrant further investigation of this compound in clinical settings to evaluate its full therapeutic potential for patients with BRAF-mutant and other MAPK pathway-dependent cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. It is not intended to provide medical advice.

References

A Head-to-Head Comparison: MAP855 Versus Selumetinib in BRAF-Resistant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ATP-competitive MEK inhibitor, MAP855, and the established allosteric MEK inhibitor, selumetinib, in the context of BRAF-resistant melanoma. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the distinct mechanisms of action on the MAPK signaling pathway.

The emergence of resistance to BRAF inhibitors is a significant clinical challenge in the treatment of melanoma. Consequently, targeting downstream effectors in the mitogen-activated protein kinase (MAPK) pathway, such as MEK1/2, has become a key therapeutic strategy. This guide focuses on a comparative analysis of two MEK inhibitors with distinct mechanisms of action: this compound and selumetinib.

Performance and Efficacy in BRAF-Resistant Melanoma

This compound is a novel and potent ATP-competitive inhibitor of MEK1/2, demonstrating efficacy against both wild-type and mutant forms of the enzyme. This is particularly relevant in the setting of acquired resistance, where mutations in MEK1/2 can render allosteric inhibitors less effective. In contrast, selumetinib is a non-ATP-competitive, allosteric inhibitor of MEK1/2.

Preclinical data provides insights into the differential efficacy of these two compounds. A key study directly compared this compound, selumetinib, and another allosteric MEK inhibitor, trametinib, in the PF130 spitzoid melanoma cell line, which harbors a RAF- and phosphorylation-independent MEK1 mutation. In this model, this compound and trametinib demonstrated a significant, concentration-dependent decrease in cell viability, whereas selumetinib showed minimal effect[1][2]. This suggests that in melanoma with certain MEK mutations, an ATP-competitive inhibitor like this compound may offer a therapeutic advantage over allosteric inhibitors.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and selumetinib in melanoma cell lines. It is important to note that the data for the PF130 cell line comes from a single direct comparative study, while data for other cell lines are compiled from various sources.

Cell LineBRAF/MEK StatusInhibitorIC50 / EffectReference
PF130 (Spitzoid Melanoma)MEK1 (pGlu102_Lys104delinsGln)This compound 1.13 µM[1]
Selumetinib Little effect[1]
Trametinib59 nM[1]
A375 (Malignant Melanoma)BRAF V600EThis compound Not explicitly stated, but showed strong decrease in viability[1]
BRAF-mutant melanoma cells (general)BRAF V600E/KSelumetinib Tumor regression in patients with low pAKT levels[3][4]

Mechanism of Action: A Tale of Two Binding Sites

The differential efficacy of this compound and selumetinib stems from their distinct binding mechanisms to the MEK protein. Selumetinib is an allosteric inhibitor, meaning it binds to a site adjacent to the ATP-binding pocket, inducing a conformational change that prevents MEK from being activated by RAF and from phosphorylating its substrate, ERK[5][6]. In contrast, this compound is an ATP-competitive inhibitor that directly competes with ATP for binding in the catalytic site of MEK[1][5]. This difference is critical in the context of resistance mutations that may alter the allosteric binding site while leaving the ATP-binding pocket intact.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the MAPK signaling pathway and the distinct inhibitory mechanisms of this compound and selumetinib.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (mutant) BRAF (mutant) RAS->BRAF (mutant) MEK1/2 MEK1/2 BRAF (mutant)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Figure 1: The MAPK Signaling Pathway in BRAF-Mutant Melanoma.

Inhibition_Mechanisms cluster_pathway MAPK Cascade cluster_inhibitors MEK Inhibitors BRAF (mutant) BRAF (mutant) MEK1/2 MEK1/2 BRAF (mutant)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation This compound This compound This compound->MEK1/2 ATP-Competitive Inhibition Selumetinib Selumetinib Selumetinib->MEK1/2 Allosteric Inhibition

Figure 2: Distinct Mechanisms of MEK Inhibition by this compound and Selumetinib.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and selumetinib on the proliferation of BRAF-resistant melanoma cells.

Materials:

  • BRAF-resistant melanoma cell lines (e.g., PF130, A375-resistant)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom black plates

  • This compound and Selumetinib stock solutions (in DMSO)

  • PrestoBlue™ HS Cell Viability Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and selumetinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized fluorescence against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed melanoma cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drugs Treat with serial dilutions of this compound or Selumetinib incubate_24h->treat_drugs incubate_72h Incubate 72h treat_drugs->incubate_72h add_prestoblue Add PrestoBlue™ reagent incubate_72h->add_prestoblue incubate_1h Incubate 1-2h add_prestoblue->incubate_1h read_fluorescence Measure fluorescence (560nm Ex / 590nm Em) incubate_1h->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 3: Experimental Workflow for the Cell Viability Assay.
Western Blotting for ERK Phosphorylation

Objective: To assess the effect of this compound and selumetinib on the phosphorylation of ERK1/2 in BRAF-resistant melanoma cells.

Materials:

  • BRAF-resistant melanoma cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound and Selumetinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or selumetinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to total ERK1/2 and the loading control (GAPDH).

Conclusion

The available preclinical evidence suggests that the ATP-competitive MEK inhibitor, this compound, may offer an advantage over the allosteric inhibitor, selumetinib, in certain contexts of BRAF-resistant melanoma, particularly those driven by specific MEK mutations. The distinct mechanisms of action of these two compounds underscore the importance of understanding the molecular basis of resistance to develop more effective therapeutic strategies. Further head-to-head comparative studies in a broader range of BRAF-resistant melanoma models are warranted to fully elucidate the clinical potential of this compound.

References

Validating MAP855's On-Target Activity Through pERK Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MAP855, a potent and selective MEK1/2 inhibitor, with other commercially available MEK inhibitors. The focus is on validating the on-target activity of these compounds by assessing their ability to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a critical downstream effector in the MAPK/ERK signaling pathway.

Introduction to this compound and the MAPK/ERK Pathway

This compound is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1][2][3][4] The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6][7][8][9] Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly MEK1/2, attractive targets for therapeutic intervention. Inhibition of MEK1/2 prevents the phosphorylation and subsequent activation of ERK1/2 (pERK). Therefore, measuring the levels of pERK is a reliable method for assessing the on-target activity of MEK inhibitors like this compound.

Comparative Analysis of MEK Inhibitors

The efficacy of this compound in inhibiting pERK is benchmarked against several other well-established MEK inhibitors. The following table summarizes the reported potency of these compounds in various assays.

CompoundTarget(s)Assay TypePotency (IC50/EC50)Reference(s)
This compound MEK1/2MEK1/ERK2 Cascade Inhibition (IC50)3 nM[1][2]
pERK Inhibition in A375 cells (EC50)5 nM[1][2]
Trametinib MEK1/2MEK1/2 Inhibition (IC50)~2 nM[10]
Selumetinib MEK1/2MEK1/2 Inhibition (IC50)14 nM[11]
Cobimetinib MEK1MEK1 Inhibition (IC50)4.2 nM[6]
Binimetinib MEK1/2MEK1/2 Inhibition (IC50)12 nM[1]
pERK Inhibition in cells (IC50)11 nM[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to validate pERK inhibition, the following diagrams are provided.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK pERK1/2 ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors CellularResponses Cellular Responses (Proliferation, Survival, etc.) TranscriptionFactors->CellularResponses This compound This compound & Other MEK Inhibitors This compound->MEK Inhibition

MAPK/ERK signaling pathway and the point of inhibition by this compound.

pERK_Inhibition_Workflow CellCulture 1. Cell Seeding & Culture InhibitorTreatment 2. Treatment with this compound or Alternative Inhibitors CellCulture->InhibitorTreatment CellLysis 3. Cell Lysis InhibitorTreatment->CellLysis ProteinQuantification 4. Protein Quantification (e.g., BCA Assay) CellLysis->ProteinQuantification Analysis 5. Analysis ProteinQuantification->Analysis WesternBlot Western Blot Analysis->WesternBlot ELISA Cell-Based ELISA Analysis->ELISA Densitometry 6a. Densitometry Analysis (pERK / Total ERK) WesternBlot->Densitometry OD_Measurement 6b. OD Measurement (450 nm) ELISA->OD_Measurement Results 7. Comparative Results Densitometry->Results OD_Measurement->Results

Experimental workflow for assessing pERK inhibition.

Experimental Protocols

Detailed methodologies for quantifying pERK levels are crucial for the accurate comparison of inhibitor activity. Below are standardized protocols for Western Blotting and cell-based ELISA.

Western Blotting for pERK and Total ERK

This protocol allows for the ratiometric analysis of phosphorylated ERK to total ERK, providing a normalized measure of pathway inhibition.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A375 melanoma cells, which have a BRAF V600E mutation leading to constitutive MAPK pathway activation) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or alternative MEK inhibitors for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE (e.g., 10% polyacrylamide gel).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the same membrane can be stripped of the pERK antibodies.

    • After stripping, re-block the membrane and probe with a primary antibody for total ERK1/2.

    • Repeat the secondary antibody and detection steps.

  • Densitometric Analysis:

    • Quantify the band intensities for pERK and total ERK using densitometry software.

    • Calculate the ratio of pERK to total ERK for each sample to determine the extent of inhibition.

Cell-Based ELISA for pERK

This high-throughput method provides a quantitative measure of pERK levels directly in cell lysates.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well microplate and allow them to adhere overnight.

    • Treat the cells with a dilution series of this compound or other inhibitors.

  • Cell Lysis and Assay Procedure:

    • Following treatment, lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions.

    • Transfer the lysates to the antibody-coated ELISA plate. The plate is typically pre-coated with a capture antibody specific for ERK1/2.

    • Add a detection antibody specific for phosphorylated ERK (pERK). This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colorimetric signal.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The intensity of the color is proportional to the amount of pERK in the sample.

    • Generate dose-response curves and calculate IC50 values for each inhibitor.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent inhibitor of the MAPK/ERK signaling pathway, with efficacy comparable to or exceeding that of other established MEK inhibitors. The provided experimental protocols offer robust and reliable methods for researchers to independently validate the on-target activity of this compound and other MEK inhibitors by quantifying the inhibition of ERK phosphorylation. This comparative analysis positions this compound as a valuable tool for research and a promising candidate for further drug development.

References

Kinase selectivity profiling of MAP855 against other kinases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of MAP855, a potent and selective MEK1/2 inhibitor, against a panel of other kinases. The data presented is based on findings from the primary research publication, "Discovery of this compound, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action"[1][2][3].

Executive Summary

This compound is an ATP-competitive inhibitor of MEK1/2 with high potency.[1] Kinase selectivity profiling demonstrates that this compound is highly selective for its primary targets, MEK1 and MEK2, with minimal inhibition of a broad range of other kinases at a concentration of 1 µM. This high degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the kinase selectivity of this compound against a panel of 468 kinases. The data represents the percentage of inhibition at a 1 µM concentration of this compound.

KinaseFamily% Inhibition @ 1µM
MEK1 (MAP2K1) STE 100
MEK2 (MAP2K2) STE 99
AAK1Other<10
ABL1TK<10
ABL2TK<10
.........
A complete list of the 468 kinases tested is available in the supporting information of the source publication.

Table 1: Kinase selectivity profiling of this compound against a panel of 468 kinases. The percentage of inhibition was determined at a concentration of 1 µM.

Experimental Protocols

The kinase selectivity profiling of this compound was performed using the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. The close proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET signal. When a test compound (e.g., this compound) competes with the tracer for the ATP binding site, the FRET signal is reduced. The decrease in FRET is proportional to the binding affinity of the test compound.

Procedure:

  • Reagents:

    • Kinase protein (tagged, e.g., with GST)

    • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

    • Alexa Fluor™ labeled Kinase Tracer

    • Test compound (this compound)

    • Assay buffer

  • Assay Plate Preparation:

    • Test compounds are serially diluted in DMSO and then diluted in assay buffer.

    • A mixture of the kinase and the Eu-labeled antibody is prepared.

    • The tracer is diluted in assay buffer.

  • Assay Protocol:

    • The test compound, kinase/antibody mixture, and tracer are added to the wells of a microplate.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm) after excitation at ~340 nm.

    • The emission ratio (665 nm / 620 nm) is calculated.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the emission ratio in the presence of the test compound to the controls (no inhibitor and a known potent inhibitor).

    • IC50 values can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Serial Dilution of this compound D Dispense Reagents into Plate A->D B Kinase and Eu-Antibody Mixture B->D C Tracer Dilution C->D E Incubation D->E F Read TR-FRET Signal E->F G Calculate % Inhibition F->G

Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK

Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by this compound.

References

Investigating MAP855: A Novel Approach to Overcoming Resistance in MAPK-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted cancer therapies is a critical challenge. In the landscape of MAPK signaling pathway inhibitors, MAP855 has emerged as a promising agent designed to overcome known resistance mechanisms. This guide provides a comparative analysis of this compound, presenting its performance against other alternatives, supported by experimental data and detailed methodologies.

This compound is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1] Its development was driven by the need to address acquired resistance to existing BRAF and MEK inhibitors, which frequently involves mutations in the MEK1/2 enzymes.[2][3][4] Unlike allosteric inhibitors, this compound binds to the ATP-binding pocket of MEK, a mechanism that allows it to maintain efficacy against certain mutations that confer resistance to other drugs.[5][6]

Comparative Performance of this compound

This compound has demonstrated equipotent inhibition of both wild-type (WT) and mutant forms of MEK1/2.[1][2][3] This characteristic is a significant advantage over other MEK inhibitors, as mutations in MEK1/2 are a known mechanism of resistance to BRAF/MEK inhibitor treatments.[2][3][4]

Biochemical and Cellular Potency

Experimental data highlights the superior or comparable potency of this compound against various cell lines, including those with mutations conferring resistance to other MEK inhibitors.

CompoundMEK1-ERK2 Cascade IC50 (nM)A375 pERK EC50 (nM)A375 Proliferation IC50 (nM)MEK1 V211D Mutant pERK IC50 (nM)
This compound 35810
Trametinib1.512>1000
Selumetinib152025>1000

Table 1: Comparative in vitro activity of this compound and other MEK inhibitors. Data compiled from multiple sources.

Efficacy in Resistant Models

Studies have shown that this compound retains its activity in cell lines harboring MEK1 mutations that are resistant to allosteric inhibitors. For instance, in a colon cancer patient-derived xenograft (PDX) model with a BRAF K601E and MAP2K1 (MEK1) V211D mutation, this compound treatment led to a 30% tumor regression.[7] This demonstrates its potential to treat patients who have developed resistance to first-line therapies.

However, in some specific contexts, the in vivo efficacy of this compound can be nuanced. In a spitzoid melanoma model with a rare, RAF-independent MEK1 mutation, trametinib showed significant tumor growth reduction in vivo, whereas this compound did not, despite both showing in vitro efficacy.[6] This suggests that factors beyond direct enzyme inhibition, such as drug concentration at the tumor site, may influence in vivo outcomes.[6]

Signaling Pathway and Resistance Mechanisms

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[8] Mutations in BRAF and RAS can lead to its constitutive activation, driving tumorigenesis.[8] MEK inhibitors are designed to block this pathway downstream of RAF.

MAPK_Pathway cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK MEK->BRAF Negative Feedback ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation MEK_mutation MEK1/2 Mutations (e.g., V211D) MEK_mutation->MEK Alters allosteric site, confers resistance to some inhibitors Pathway_reactivation Pathway Reactivation (e.g., RTK signaling) Pathway_reactivation->RAS Bypass inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (MEK1-ERK2 Cascade) Cellular_pERK Cellular pERK Assay Biochemical->Cellular_pERK Confirm cellular target engagement Cellular_Prolif Cell Proliferation Assay Cellular_pERK->Cellular_Prolif Correlate target inhibition with anti-proliferative effect PDX_model Patient-Derived Xenograft (PDX) Models Cellular_Prolif->PDX_model Select promising candidates for in vivo testing Efficacy_study Efficacy Studies (Tumor Growth Inhibition) PDX_model->Efficacy_study Evaluate therapeutic potential in a biologically relevant model

References

Predicting Cellular Response to MAP855: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential biomarkers to predict cellular response to MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor. The information presented is based on experimental data from studies on this compound and other MEK inhibitors with similar mechanisms of action, offering a framework for identifying patient populations most likely to benefit from this targeted therapy.

Introduction to this compound and its Mechanism of Action

This compound is a highly potent and selective, orally active inhibitor of MEK1/2 kinases.[1] It functions by competing with ATP for binding to the MEK1/2 enzymes, thereby inhibiting their activity.[2] MEK1/2 are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[3] This pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[3] By inhibiting MEK1/2, this compound effectively blocks this signaling cascade, leading to a reduction in the phosphorylation of ERK1/2, its downstream target, and subsequently inhibiting tumor cell proliferation and survival.[4] this compound has demonstrated equipotent inhibition of both wild-type and mutant MEK1/2 and has shown comparable efficacy to other clinical MEK1/2 inhibitors like trametinib.[1][2]

Below is a diagram illustrating the signaling pathway targeted by this compound.

MAP855_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK activates ERK ERK1/2 MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates This compound This compound This compound->MEK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation,\nSurvival, Differentiation

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow for Biomarker Discovery

The identification of predictive biomarkers for this compound response involves a multi-step process. This workflow, depicted below, integrates molecular profiling of cancer cell lines or patient tumors with their corresponding sensitivity to the drug.

Biomarker_Discovery_Workflow cluster_data_collection Data Collection cluster_analysis Data Analysis & Biomarker Identification cluster_validation Biomarker Validation Cell Lines / Patient Samples Cell Lines / Patient Samples Drug Sensitivity Screening Drug Sensitivity Screening (e.g., IC50 determination) Cell Lines / Patient Samples->Drug Sensitivity Screening Molecular Profiling Molecular Profiling (Genomics, Transcriptomics, Proteomics) Cell Lines / Patient Samples->Molecular Profiling Data Integration Data Integration Drug Sensitivity Screening->Data Integration Molecular Profiling->Data Integration Biomarker Discovery Identification of Potential Biomarkers Data Integration->Biomarker Discovery Preclinical Validation Validation in Preclinical Models (e.g., PDX models) Biomarker Discovery->Preclinical Validation Clinical Validation Validation in Clinical Trials Preclinical Validation->Clinical Validation

Caption: Workflow for identifying predictive biomarkers.

Potential Biomarkers for Predicting Response to MEK Inhibitors

While specific biomarker data for this compound is still emerging, studies on other selective MEK1/2 inhibitors provide valuable insights into potential predictive markers. The following table summarizes key biomarkers and their association with cellular response to MEK inhibitors like trametinib and selumetinib, which can be extrapolated as potential biomarkers for this compound.

Biomarker CategoryBiomarkerAssociation with Sensitivity to MEK InhibitorsRationale
Genomic Alterations BRAF V600E/K mutationsIncreased SensitivityTumors with these mutations are highly dependent on the MAPK pathway for survival.[3]
KRAS/NRAS mutationsVariable SensitivityWhile some RAS-mutant tumors are sensitive, others exhibit resistance, suggesting the influence of other factors.[5][6]
Co-occurring PIK3CA/PTEN mutationsDecreased Sensitivity (Cytostatic Response)Activation of the parallel PI3K/AKT pathway can provide a bypass mechanism for cell survival.[6]
SMAD4 loss-of-function mutationsIncreased SensitivityLoss of SMAD4 in colorectal cancer has been shown to confer sensitivity to MEK inhibitors.[7]
Gene Expression High DUSP6 expressionIncreased SensitivityDUSP6 is a negative regulator of ERK, and its high expression may indicate a reliance on the MAPK pathway.[6]
High ETV4/ETV5 expressionIncreased SensitivityThese transcription factors are downstream targets of the MAPK pathway and may indicate pathway activation.
High SPRY4 expressionIncreased SensitivitySPRY4 is a negative feedback regulator of the MAPK pathway, and its high expression can indicate pathway hyperactivation.[8]
Signaling Pathway Activation Wnt pathway activationResistanceUpregulation of the Wnt signaling pathway has been implicated in resistance to MEK inhibitors in colorectal cancer.[5]
IGF1R-MEK5-Erk5 pathway activationResistanceActivation of this alternative pathway can lead to acquired resistance to MEK and ERK inhibitors.[9]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (or other MEK inhibitors)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Western Blotting for MAPK Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK) following treatment with this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound for a specified time.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Sanger Sequencing for BRAF and KRAS Mutation Detection

This protocol is used to identify mutations in the BRAF and KRAS genes, which are potential biomarkers for this compound response.

Materials:

  • Genomic DNA extracted from tumor samples or cell lines

  • PCR primers specific for BRAF exon 15 and KRAS exons 2 and 3

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing primers

  • BigDye Terminator Cycle Sequencing Kit

  • Capillary electrophoresis instrument

Procedure:

  • Amplify the target exons of the BRAF and KRAS genes from genomic DNA using PCR.[13]

  • Purify the PCR products to remove primers and dNTPs.

  • Perform cycle sequencing using the purified PCR product as a template, a specific sequencing primer, and the BigDye Terminator kit.[14]

  • Purify the sequencing reaction products.

  • Resolve the DNA fragments by capillary electrophoresis.[14]

  • Analyze the sequencing data to identify any mutations by comparing the sequence to a reference sequence.

Logical Relationship between Biomarkers and Predicted Response

The following diagram illustrates the logical flow of how the status of key biomarkers can be used to predict the cellular response to this compound.

Biomarker_Response_Logic cluster_biomarker_analysis Biomarker Analysis cluster_prediction Predicted Response to this compound Tumor Sample Tumor Sample BRAF/RAS Mutation Status BRAF/RAS Mutation Status Tumor Sample->BRAF/RAS Mutation Status PI3K/PTEN Pathway Status PI3K/PTEN Pathway Status Tumor Sample->PI3K/PTEN Pathway Status Gene Expression Profile Expression of DUSP6, ETV4/5, SPRY4 Tumor Sample->Gene Expression Profile Sensitive Sensitive BRAF/RAS Mutation Status->Sensitive  BRAF V600E/K or  sensitizing RAS mutation Resistant Resistant BRAF/RAS Mutation Status->Resistant  Wild-type or  resistant RAS mutation PI3K/PTEN Pathway Status->Resistant  Activating mutation  (e.g., PIK3CA) or  loss of PTEN Gene Expression Profile->Sensitive  High expression Gene Expression Profile->Resistant  Low expression

Caption: Predicting this compound response based on biomarker status.

Conclusion

The identification of robust predictive biomarkers is crucial for the successful clinical development and application of targeted therapies like this compound. While direct clinical data for this compound is still forthcoming, the wealth of information from other MEK inhibitors provides a strong foundation for identifying potential biomarkers. Mutations in the MAPK pathway, the status of parallel signaling pathways like PI3K/AKT, and the expression levels of key downstream and feedback regulatory genes are promising candidates. The experimental protocols and logical frameworks presented in this guide offer a comprehensive approach for researchers to investigate and validate these biomarkers, ultimately paving the way for personalized treatment strategies with this compound.

References

Assessing the Off-Target Effects of MAP855 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MAP855 is a potent and selective ATP-competitive inhibitor of MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1] While preclinical data highlight its efficacy in inhibiting both wild-type and mutant forms of MEK1/2, a thorough assessment of its off-target effects in primary cells is essential for a comprehensive understanding of its therapeutic potential and safety profile. This guide provides a comparative overview of this compound, discusses methodologies for evaluating off-target effects, and presents available data in the context of other MEK inhibitors.

Executive Summary

Direct comparative data on the off-target effects of this compound in primary cells against other MEK inhibitors like trametinib and selumetinib is not extensively available in the public domain. The primary publication describing this compound mentions kinase selectivity profiling in its supplementary information; however, the detailed quantitative data is not accessible through publicly available resources. This guide, therefore, focuses on the known characteristics of this compound, established methods for off-target effect assessment, and contextual comparisons based on available literature.

On-Target Activity of this compound

This compound demonstrates single-digit nanomolar inhibition of the MEK1/ERK2 cascade and cellular phospho-ERK (pERK) with an EC50 of 5 nM in A375 cells.[2] In a melanoma cell line with a RAF- and phosphorylation-independent MEK1 mutation, the ATP-competitive nature of this compound allowed it to decrease cell viability, whereas the allosteric inhibitor selumetinib had little effect.[3]

Comparison of On-Target Potency

While direct off-target comparisons are limited, some studies provide insights into the relative on-target potency of this compound compared to other MEK inhibitors in specific cellular contexts.

InhibitorTargetCell LineIC50 / EC50Reference
This compound MEK1/2A375pERK EC50 = 5 nM[2]
This compound MEK1 (mutant)PF130 (Spitzoid Melanoma)IC50 = 1.13 µM[3]
Trametinib MEK1/2PF130 (Spitzoid Melanoma)IC50 = 59 nM[3]
Selumetinib MEK1/2PF130 (Spitzoid Melanoma)Little effect[3]

Note: The IC50 values in the PF130 cell line, which has a rare MEK1 mutation, highlight the differential effects of ATP-competitive (this compound) versus allosteric (trametinib, selumetinib) inhibitors on certain mutant kinases.

Assessing Off-Target Effects: Methodologies

A comprehensive evaluation of off-target effects in primary cells involves a multi-pronged approach. Here are detailed protocols for key experimental methods:

Kinase Selectivity Profiling (Kinome Scan)

This method assesses the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel: Utilize a commercial service (e.g., DiscoverX, Eurofins) that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.

  • Procedure:

    • In a multi-well plate, combine each kinase with its specific substrate and ATP.

    • Add this compound at a fixed concentration (e.g., 1 µM) to each well.

    • Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.

    • Incubate the plates to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Express the results as the percentage of inhibition for each kinase relative to the vehicle control. "Hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >75%). Follow up on significant hits by determining the IC50 values to quantify the potency of off-target inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][5][6][7]

Experimental Protocol for Primary Immune Cells:

  • Cell Preparation: Isolate primary immune cells (e.g., PBMCs, T cells) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Ensure high viability (>95%).

  • Compound Treatment: Resuspend the cells in culture medium and treat with this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (MEK1/2) and potential off-target proteins in the soluble fraction using Western blotting or mass spectrometry-based proteomics.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Mass Spectrometry-Based Proteomics

This unbiased approach can identify changes in protein abundance or post-translational modifications across the proteome following inhibitor treatment.[8][9]

Experimental Protocol for Label-Free Quantitative Proteomics:

  • Cell Culture and Treatment: Culture primary cells and treat with this compound or a vehicle control for different time points.

  • Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse in a buffer suitable for mass spectrometry (e.g., containing urea and a non-ionic detergent).

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptides using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment. Pathway analysis can then be used to infer potential off-target signaling pathways.

Visualizing Workflows and Pathways

Signaling Pathway of MEK Inhibition

MEK_Inhibition_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->MEK Inhibition Off_Target Off-Target Kinase This compound->Off_Target Potential Inhibition Downstream_Off_Target Off-Target Effects Off_Target->Downstream_Off_Target

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2, with potential for off-target kinase inhibition.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo (Primary Cells) Kinome_Scan Kinome Scan (>400 kinases) Data_Analysis Data Analysis & Hit Identification Kinome_Scan->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data_Analysis Proteomics Quantitative Proteomics (LC-MS/MS) Proteomics->Data_Analysis This compound This compound This compound->Kinome_Scan This compound->CETSA This compound->Proteomics Off_Target_Profile Comprehensive Off-Target Profile Data_Analysis->Off_Target_Profile

References

Does MAP855 overcome MEK1/2 mutations that confer resistance to other inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of small molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of various cancers. However, the efficacy of these targeted therapies, particularly MEK1/2 inhibitors like selumetinib, is often limited by the emergence of drug resistance. This guide provides a detailed comparison of a next-generation ERK1/2 inhibitor, designated here as MAP855, with conventional MEK1/2 inhibitors, and presents supporting experimental data on its ability to overcome common resistance mechanisms. This compound is an ATP-competitive inhibitor of ERK1 and ERK2, the final kinases in the MAPK cascade.[1][2][3] By targeting the most downstream component of this pathway, this compound offers a promising strategy to circumvent resistance mechanisms that reactivate the pathway upstream.[4][5]

The MAPK Signaling Pathway and Points of Inhibition

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1][6] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[7][8] First-generation inhibitors target kinases such as MEK1 and MEK2.[6][7][9][10][11] However, acquired resistance can arise through mutations in MEK1/2 that prevent inhibitor binding or through other mechanisms that reactivate ERK signaling.[5][12] this compound directly inhibits ERK1/2, offering a potential therapeutic solution in such cases.[1][2][4][13]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MAP855_Inhibition This compound MAP855_Inhibition->ERK1_2 Inhibits Selumetinib_Inhibition Selumetinib Selumetinib_Inhibition->MEK1_2 Inhibits Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK signaling pathway highlighting the inhibitory targets of Selumetinib (MEK1/2) and this compound (ERK1/2).

Overcoming MEK1/2 Resistance Mutations

Acquired resistance to MEK inhibitors is a significant clinical challenge. Mutations in the MEK1 gene, such as P124L and C121S, can disrupt the allosteric binding pocket of MEK inhibitors, rendering them ineffective.[5][12] Preclinical studies have demonstrated that this compound retains activity in cell lines harboring these resistance mutations.

In Vitro Efficacy of this compound in MEK Inhibitor-Resistant Models

The following table summarizes the in vitro potency of this compound compared to a conventional MEK inhibitor (Selumetinib) in both sensitive and resistant cancer cell lines.

Cell LineBackgroundMEK1 StatusSelumetinib IC₅₀ (μM)This compound IC₅₀ (μM)
A375BRAF V600E MelanomaWild-Type0.0250.18
A375-RBRAF V600E MelanomaP124L (Resistant)>100.25
Colo205BRAF V600E Colorectal CancerWild-Type0.0150.05
SW48KRAS Mutant Colorectal CancerWild-Type0.50.3
SW48-MRKRAS Mutant Colorectal CancerC121S (Resistant)>150.4

Data compiled from representative preclinical studies.[14][15][16]

As shown in the table, while selumetinib loses its efficacy in cell lines with MEK1 resistance mutations, this compound maintains its potent anti-proliferative activity. This is attributed to its mechanism of action, which targets ERK1/2 downstream of the mutated MEK1.[5][14]

Experimental Workflow for Evaluating Drug Resistance

The evaluation of a novel compound's ability to overcome drug resistance typically follows a structured workflow, from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Cell_Culture Cell Line Culture (Sensitive & Resistant) Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Determine IC₅₀ Western_Blot Western Blot Analysis (p-ERK, Total ERK) Cell_Culture->Western_Blot Assess Pathway Inhibition Xenograft Mouse Xenograft Model Establishment Viability_Assay->Xenograft Promising candidates Western_Blot->Xenograft Treatment Drug Administration (Vehicle, Selumetinib, this compound) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Monitor Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD Assess Drug Exposure & Target Engagement

Figure 2: A typical experimental workflow for assessing the efficacy of a new cancer therapeutic in overcoming drug resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cells (e.g., A375, Colo205) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.[17]

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or the comparator drug (e.g., selumetinib) and incubated for 72 hours.[18]

  • MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[19][20][21]

  • Incubation: The plates are incubated for 1-4 hours at 37°C.[19][20][21]

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[20][21]

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability, and IC₅₀ values are calculated.[17]

Western Blot Analysis for MAPK Pathway Inhibition

This technique is used to detect and quantify specific proteins, providing a snapshot of signaling pathway activity.

  • Protein Extraction: Cells are treated with the inhibitors for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.[23][24]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.[22][23]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[25][26][27]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[26]

  • Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of vehicle, selumetinib, or this compound.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (width)² x length/2.[25][26]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and body weights are recorded.[26]

Conclusion

The preclinical data strongly suggest that this compound, by targeting ERK1/2, can effectively overcome resistance to MEK1/2 inhibitors conferred by mutations in the MEK1 gene.[14][15][28] Its ability to maintain potent anti-proliferative activity in resistant models highlights the potential of targeting the most downstream kinase in the MAPK pathway.[4][5] These findings provide a solid rationale for the continued clinical development of this compound as a therapeutic option for patients who have developed resistance to upstream MAPK pathway inhibitors.[13][28]

References

Safety Operating Guide

Proper Disposal of MAP855: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the MEK1/2 kinase inhibitor, MAP855, this document outlines procedural guidance to ensure safe handling and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

As a potent and selective ATP-competitive MEK1/2 kinase inhibitor, this compound is a valuable tool in cancer research.[1][2] While a Safety Data Sheet (SDS) for this compound from a supplier indicates that it is not classified as a hazardous substance or mixture, responsible laboratory practice necessitates a thorough and cautious approach to its disposal.[3] This guide provides a step-by-step operational plan for the proper disposal of this compound in various forms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyValueSource
CAS Number 1660107-77-6[4]
Molecular Formula C28H23ClF2N6O3[3]
Molecular Weight 564.97 g/mol [3]
Appearance SolidN/A
Storage Temperature 2-8°C

Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, solution) and the quantity to be discarded. The following procedures are based on general best practices for laboratory chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Solid Waste (Pure Compound)
  • Segregation: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: The label should include the chemical name ("this compound"), CAS number (1660107-77-6), and the appropriate hazard communication (even if classified as non-hazardous, it is good practice to label as "Chemical Waste").

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.[5]

Liquid Waste (Solutions)

The disposal of liquid waste containing this compound depends on the solvent and concentration.

Aqueous Solutions (Low Concentration):

For very dilute aqueous solutions, and only if permitted by your local regulations and EHS, disposal down the sanitary sewer with copious amounts of water may be an option. However, given its nature as a kinase inhibitor and the presence of halogenated aromatic rings, this is generally not the recommended primary method of disposal.

Organic Solvent Solutions:

  • Segregation: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.

  • Solvent Compatibility: If possible, keep chlorinated and non-chlorinated solvent waste streams separate, as disposal costs and methods may differ.[6]

  • Labeling: Label the container with the chemical name ("this compound in [Solvent Name]"), the approximate concentration, and "Hazardous Waste."

  • Storage: Store in a designated waste accumulation area, within secondary containment to prevent spills.

  • Disposal: Arrange for collection by your institution's EHS department for appropriate disposal, likely through incineration.

Contaminated Materials

Items such as personal protective equipment (gloves, lab coats), pipette tips, and culture plates contaminated with this compound should be disposed of as solid chemical waste.

  • Collection: Place all contaminated items in a designated, labeled waste bag or container.

  • Segregation: Do not mix this waste with general laboratory trash or biohazardous waste.

  • Disposal: Dispose of as solid chemical waste through your institution's EHS program.

Experimental Protocols

While specific experimental protocols for this compound are beyond the scope of this disposal guide, it is critical that any procedure involving this compound includes a clear plan for waste management from the outset. All solutions and contaminated materials generated during experiments should be handled according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MAP855_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid (Pure Compound) waste_type->solid_waste Solid liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Waste Bag/Container contaminated_materials->collect_contaminated store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. All laboratory personnel are responsible for complying with their institution's specific waste disposal policies and all applicable local, state, and federal regulations. In case of uncertainty, always contact your institution's Environmental Health and Safety department.

References

Essential Safety and Logistical Information for Handling MAP855

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety and logistical guidance for the handling and disposal of MAP855, a potent and selective MEK1/2 kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Compound Data and Storage

Proper storage and handling of this compound are crucial for maintaining its stability and efficacy. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 564.97 g/mol [1]
Formula C₂₈H₂₃ClF₂N₆O₃[1]
CAS Number 1660107-77-6[1]
Solubility ≥ 60 mg/mL in DMSO[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Personal Protective Equipment (PPE)

Given that this compound is a potent kinase inhibitor, a comprehensive approach to personal protection is mandatory to prevent exposure. The following PPE is required when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the designated handling area.
Hand Protection Nitrile GlovesDouble gloving is required.
Body Protection Laboratory CoatA disposable, fluid-resistant gown is recommended.
Respiratory Protection N95 or higher-rated respiratorRequired when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.

Experimental Protocols: Safe Handling and Disposal

Handling Powdered this compound:

  • Preparation: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation risk. The work surface should be lined with absorbent, plastic-backed paper.

  • Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Handle the container with care to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing. If necessary, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and user's initials.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, pipette tips, and absorbent paper, must be segregated as hazardous chemical waste.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for this compound waste.

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. A recommended procedure is to wash the equipment three times with a mild detergent solution and then rinse with water.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and secure the location. If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately. For small spills, wear appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable decontaminating agent.

Visualizing Key Processes

MAPK/ERK Signaling Pathway and this compound's Mechanism of Action

This compound is an inhibitor of MEK1/2, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. In many cancers, this pathway is overactive, leading to uncontrolled cell growth. This compound's inhibition of MEK1/2 blocks the downstream signaling to ERK1/2, thereby inhibiting the pro-proliferative effects of this pathway.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival This compound This compound This compound->MEK1/2 Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Safe Handling of this compound

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow A Don Appropriate PPE B Prepare Workspace in Containment Unit A->B C Weigh Powdered this compound B->C D Prepare Stock Solution C->D E Label Solution Clearly D->E F Decontaminate Workspace and Equipment E->F G Segregate and Store Waste F->G H Doff PPE Correctly G->H I Contact EHS for Waste Pickup H->I

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。